molecular formula C10H13N3O2 B2581024 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid CAS No. 890013-40-8

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid

Número de catálogo: B2581024
Número CAS: 890013-40-8
Peso molecular: 207.233
Clave InChI: BQYFIPZSFFELOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry research, functioning as a versatile synthetic intermediate. It belongs to a class of nitrogen-containing heterocyclic compounds that are considered privileged structures in the design of novel bioactive molecules . The structure combines a pyrimidine ring, a fundamental component of nucleic acids , with a piperidine-carboxylic acid group, providing multiple sites for chemical derivatization. This makes it a valuable building block for constructing more complex molecular architectures, particularly in the search for new therapeutic agents . Its core pyrimidine scaffold is associated with a wide spectrum of biological activities documented in scientific literature, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . Researchers utilize this compound as a key precursor in the synthesis of novel chemical libraries. Its intrinsic research value lies in its potential to interact with various enzymatic targets; similar pyrimidine-based compounds have been developed as inhibitors for kinases and other enzymes involved in disease pathways . The carboxylic acid functional group allows for conjugation to other moieties via amide bond formation, a common strategy to modulate the molecule's properties and biological activity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct their own determination of its suitability for any specific application.

Propiedades

IUPAC Name

1-pyrimidin-2-ylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10/h2,4-5,8H,1,3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYFIPZSFFELOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890013-40-8
Record name 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid CAS 890013-40-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 890013-40-8)

Executive Summary

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring two key pharmacophores: a pyrimidine ring and a piperidine-3-carboxylic acid moiety. This unique structural combination makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. The pyrimidine core is a cornerstone of numerous biologically active molecules, including anticancer and antimicrobial agents, while the piperidine-3-carboxylic acid scaffold is a known gamma-aminobutyric acid (GABA) analogue and a versatile building block for various enzyme inhibitors.[1][2][3] This guide provides a comprehensive overview of the known properties, a plausible synthetic route, analytical methodologies, and the potential pharmacological context of this compound, serving as a foundational resource for its exploration in research and development settings.

Core Chemical and Physical Properties

The fundamental identity and characteristics of a compound are critical for its application in experimental settings. The data presented below has been aggregated from various chemical suppliers and databases.

Table 1: Chemical Identifiers

Property Value Source(s)
CAS Number 890013-40-8 [4]
Molecular Formula C₁₀H₁₃N₃O₂ [4][5]
Molecular Weight 207.23 g/mol [4][5]
Synonyms 1-(2-pyrimidinyl)-3-piperidinecarboxylic acid
InChI InChI=1S/C10H13N3O2/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10/h2,4-5,8H,1,3,6-7H2,(H,14,15) [5]
InChIKey BQYFIPZSFFELOY-UHFFFAOYSA-N [5]

| SMILES | C1N(CCCC1C(=O)O)C1=NC=CC=N1 |[5] |

Table 2: Physicochemical Properties

Property Value Notes
Physical Form Expected to be a solid Based on related compounds[6]
Purity Typically >98% As supplied by commercial vendors
Storage Store sealed in a dry, cool place (2-8°C recommended) Based on related compounds[6]
XlogP (Predicted) 0.7 A measure of lipophilicity[7]

| pKa (Predicted) | Acidic: ~4.4, Basic: ~6.6 | Predicted for the related 1-(pyridin-2-yl)piperidine-4-carboxylic acid isomer[8] |

Note: Experimental physicochemical data for this specific isomer is scarce. Some data points are based on predictions or information available for structurally similar compounds and should be treated as estimates.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the material before its use in any application.

Expected Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show characteristic signals for the pyrimidine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), the piperidine ring protons (aliphatic region, δ 1.5-4.0 ppm), and a broad signal for the carboxylic acid proton, which may be solvent-dependent.

    • ¹³C NMR : Computed spectral data suggests the presence of ten distinct carbon signals, including those for the pyrimidine ring, the piperidine ring, and the carboxyl carbon (typically δ > 170 ppm).[5]

  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule (207.1008 g/mol ).[5] The fragmentation pattern would likely involve cleavage at the piperidine ring or loss of the carboxyl group.[9][10] PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which can aid in identification.[7]

Protocol: Purity and Identity Verification by LC-MS

This protocol describes a standard liquid chromatography-mass spectrometry (LC-MS) method for routine quality control. The choice of a C18 column is standard for small molecules of moderate polarity, while the formic acid in the mobile phase aids in protonation for positive-ion mode ESI-MS and improves peak shape.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 10 µg/mL with the same solvent.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode to detect the [M+H]⁺ ion (expected at m/z 208.108). A parallel reaction monitoring (PRM) or targeted MS/MS experiment can be used for structural confirmation.

  • Data Analysis:

    • Confirm the retention time of the main peak.

    • Verify the mass of the main peak corresponds to the [M+H]⁺ adduct.

    • Integrate the peak area to determine purity (e.g., % area at a specific wavelength like 254 nm).

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Review a Weigh Compound b Dissolve in ACN/H₂O (1 mg/mL) a->b c Dilute to 10 µg/mL b->c d Inject Sample c->d e Reverse-Phase C18 Separation d->e f ESI+ Ionization e->f g Mass Analysis (m/z 50-500) f->g h Confirm Retention Time g->h i Verify [M+H]⁺ at m/z 208.1 h->i j Calculate Purity (%) i->j

Analytical workflow for identity and purity confirmation.

Synthesis and Purification

Proposed Synthetic Pathway

The most direct approach involves the coupling of commercially available 2-chloropyrimidine with piperidine-3-carboxylic acid. This reaction is a well-documented method for creating N-aryl or N-heteroaryl piperidines.[11] The reaction is typically performed in the presence of a base to neutralize the HCl generated and a polar aprotic solvent to facilitate the reaction.

synthesis_scheme r1 2-Chloropyrimidine p1 + r2 Piperidine-3-carboxylic acid arrow -> conds r2->arrow prod 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid arrow->prod conds Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 100°C)

Proposed SₙAr synthesis of the target compound.
Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure. The choice of potassium carbonate as the base and DMF as the solvent is standard for SₙAr reactions, providing a good balance of reactivity and solubility. Purification by column chromatography is a robust method for removing unreacted starting materials and byproducts.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-3-carboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and N,N-dimethylformamide (DMF, ~5 mL per mmol of starting material).

  • Addition of Reactant: While stirring, add 2-chloropyrimidine (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and adjust the pH to ~3-4 with 1M HCl. This protonates the product, making it water-soluble, while less polar impurities may be removed.

    • Wash the aqueous layer with ethyl acetate (3x) to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to ~7 with a saturated sodium bicarbonate solution.

    • Extract the product into a suitable organic solvent like dichloromethane or a mixture of chloroform/isopropanol (3x).

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure product.

  • Confirmation: Confirm the structure and purity of the final product using NMR and LC-MS as described in Section 2.

Pharmacological Context and Potential Applications

Direct biological activity data for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is not available in the public domain. However, its structure, which combines two well-established pharmacophores, provides a strong basis for hypothesizing its potential utility in drug discovery.

The Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry.[1] It is a core component of nucleobases (cytosine, thymine, uracil) and is found in a vast array of FDA-approved drugs with diverse mechanisms of action, including:

  • Anticancer Agents: (e.g., 5-Fluorouracil, Imatinib)

  • Antimicrobial Agents: (e.g., Trimethoprim)

  • Antiviral Agents: (e.g., Zidovudine)

  • Cardiovascular Drugs: (e.g., Rosuvastatin)[3]

The nitrogen atoms in the ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, making it a versatile scaffold for binding to various biological targets.[1][3]

The Piperidine-3-carboxylic Acid Scaffold

This moiety is also of significant pharmacological interest. The parent compound, (RS)-piperidine-3-carboxylic acid (or nipecotic acid), is a potent inhibitor of GABA uptake, demonstrating the scaffold's ability to interact with neurotransmitter transporters.[2] Furthermore, substituted piperidine rings are ubiquitous in modern drug discovery, often used to confer favorable pharmacokinetic properties or to orient functional groups correctly for target binding. Recent research has explored piperidine derivatives as inhibitors for targets such as:

  • Cathepsin K: For the treatment of osteoporosis.[12]

  • PCSK9: For lowering cholesterol.[13][14]

pharmacophores cluster_scaffolds Core Scaffolds cluster_compound Target Compound cluster_potential Potential Biological Activities A Pyrimidine C 1-(Pyrimidin-2-yl)piperidine- 3-carboxylic acid A->C B Piperidine-3-Carboxylic Acid B->C D Anticancer C->D E Antimicrobial C->E F Enzyme Inhibition (e.g., Kinases, Proteases) C->F G CNS Targets (e.g., Transporters) C->G

Combination of pharmacophores and potential therapeutic areas.
Future Research Directions

The combination of these two scaffolds suggests that 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid could be a valuable building block or a candidate for screening in various assays. Potential research avenues include:

  • Enzyme Inhibition: Screening against panels of kinases or proteases, where the pyrimidine can act as a hinge-binder and the carboxylic acid can form key salt-bridge interactions.

  • CNS Targets: Evaluating its activity at GABA transporters or other central nervous system receptors, given its structural relationship to nipecotic acid.

  • Fragment-Based Drug Discovery: Using the molecule as a starting point for developing more complex and potent derivatives targeting a wide range of diseases.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related piperidine and pyrimidine derivatives can provide guidance on safe handling.

Table 3: General Safety Information

Hazard Class Statement Precautionary Codes Source Notes
Skin Irritation H315: Causes skin irritation P264, P280, P302+P352 Common for related carboxylic acids and amines[15][16]
Eye Irritation H319: Causes serious eye irritation P280, P305+P351+P338 Common for related carboxylic acids and amines[15][16]

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 | Potential for solid dusts[6] |

Handling Recommendations
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[15][17]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[15][17]

  • Avoid formation of dust and aerosols.[15]

  • Wash hands thoroughly after handling.[18]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][18]

  • For long-term stability, storage at 2-8°C is recommended, as is common for many complex organic molecules.[6]

References

  • Sangon Biotech. (n.d.). Safety Data Sheets. Retrieved February 24, 2026, from [Link]

  • SpectraBase. (n.d.). 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid. John Wiley & Sons, Inc. Retrieved February 24, 2026, from [Link]

  • Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid. Retrieved February 24, 2026, from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved February 24, 2026, from [Link]

  • Therapeutic Target Database. (n.d.). Piperidine-3-carboxylic acid. Retrieved February 24, 2026, from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Studies. Retrieved February 24, 2026, from [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025, October 3). PMC. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. Retrieved February 24, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]

  • Arbačiauskienė, E., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]

  • Arbačiauskienė, E., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI. Retrieved from [Link]

  • 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines. (2025, February 28). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024, August 18). ResearchGate. Retrieved from [Link]

  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. (2018, December 15). PubMed. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-(Thiazolo[3,2-a]Pyrimidinyl) Disulfides. (n.d.). Retrieved from [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. (n.d.). Retrieved from [Link]

  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Safe Handling of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound of interest in drug discovery and development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the available safety data, recommended handling procedures, and emergency protocols for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid, synthesized from analogous compounds and established laboratory safety principles. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

Based on these analogs, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3].

  • Skin Corrosion/Irritation: Causes skin irritation[3][5].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[3][4][5].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[3][5].

Table 1: Hazard Classification for Structurally Similar Compounds

Hazard Classification1-Pyrimidin-2-yl-piperidine-4-carboxylic acid[3]3-Piperidinecarboxylic acid[4][5]
Acute oral toxicityCategory 4May be harmful if swallowed[4]
Acute dermal toxicityCategory 4May be harmful in contact with skin[4]
Acute inhalation toxicityCategory 4May be harmful if inhaled[4]
Skin Corrosion/IrritationCategory 2Category 2
Serious Eye Damage/IrritationCategory 2Category 2
Specific target organ toxicityCategory 3 (Respiratory system)Category 3 (Respiratory system)

It is crucial to treat 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid as a compound with unknown hazards and to handle it with the utmost care until more specific toxicological data becomes available[6].

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of solid and solutions of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[7].

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel.

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and dust[7].

  • Skin Protection:

    • Gloves: Impervious gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound[7][8].

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact[9].

  • Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a NIOSH-approved respirator should be used[8].

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering Lab lab_coat Don Lab Coat start->lab_coat safety_glasses Wear Safety Glasses/ Face Shield lab_coat->safety_glasses gloves Inspect and Don Impervious Gloves safety_glasses->gloves fume_hood Work in Chemical Fume Hood gloves->fume_hood handling Handle Compound fume_hood->handling decontaminate Decontaminate Work Area handling->decontaminate remove_gloves Remove Gloves Properly decontaminate->remove_gloves wash_hands Wash Hands Thoroughly remove_gloves->wash_hands exit_lab Exit Lab wash_hands->exit_lab

Caption: PPE protocol for handling 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid all personal contact, including inhalation.

  • Do not eat, drink, or smoke in the laboratory[9].

  • Wash hands thoroughly after handling the compound[9].

  • Avoid the formation of dust and aerosols[7].

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place[3].

  • Store away from incompatible materials such as strong oxidizing agents[4].

  • Containers should be clearly labeled with the chemical name and any known hazards[10].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

Table 2: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Response

The response to a spill should be dictated by its size and the immediate risk to personnel.

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material.

    • Carefully sweep or scoop up the material and place it in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Provide them with as much information as possible about the spilled substance.

Spill_Response spill Chemical Spill Occurs assess Assess Spill Size and Risk spill->assess minor_spill Minor Spill assess->minor_spill Manageable major_spill Major Spill assess->major_spill Unmanageable/ Hazardous evacuate_minor Evacuate Immediate Area minor_spill->evacuate_minor evacuate_major Evacuate Laboratory major_spill->evacuate_major ppe_minor Don Appropriate PPE evacuate_minor->ppe_minor contain_minor Contain Spill ppe_minor->contain_minor cleanup_minor Clean Up Spill contain_minor->cleanup_minor dispose_minor Dispose of Waste cleanup_minor->dispose_minor decontaminate_minor Decontaminate Area dispose_minor->decontaminate_minor end Incident Resolved decontaminate_minor->end alert_major Alert Others evacuate_major->alert_major contact_emergency Contact Emergency Response alert_major->contact_emergency provide_info Provide Information contact_emergency->provide_info provide_info->end

Caption: Decision workflow for chemical spill response.

Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination.

  • All waste containing 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid should be collected in a designated, labeled, and sealed container[10][11].

  • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations[11][12].

  • Do not dispose of this compound down the drain or in the regular trash[11].

Conclusion

While specific toxicological data for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is limited, a cautious approach based on data from structurally related compounds is essential for ensuring laboratory safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can minimize the risks associated with this novel compound. Continuous re-evaluation of safety protocols as more information becomes available is a cornerstone of a responsible and effective laboratory safety program.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS PIPERIDINE. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). University of Kentucky. Retrieved from [Link]

  • PIPERIDINE HYDROCHLORIDE - Sdfine. (n.d.). Retrieved from [Link]

  • Appendix L – What to Do in a Chemical Emergency. (n.d.). EPA. Retrieved from [Link]

  • 4-Piperidinopiperidine - Antibodies. (n.d.). Retrieved from [Link]

  • ICSC 0317 - PIPERIDINE. (n.d.). Retrieved from [Link]

  • 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Properties. (2025, October 15). EPA. Retrieved from [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022, June 29). ACS Publications. Retrieved from [Link]

  • 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis. (2022). Organic Chemistry Portal. Retrieved from [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. (n.d.). ChemRxiv. Retrieved from [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Scholars Research Library. Retrieved from [Link]

  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (n.d.). PMC. Retrieved from [Link]

Sources

A Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document outlines a proposed synthetic pathway, detailed analytical characterization methods, and explores its potential therapeutic applications based on the well-established bioactivity of its constituent pyrimidine and piperidine scaffolds. This guide serves as a foundational resource for researchers investigating novel small molecules in drug discovery.

Introduction: The Scientific Rationale

The convergence of a pyrimidine ring and a piperidine-3-carboxylic acid moiety in a single molecular entity presents a compelling scaffold for drug discovery. Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a wide array of clinically approved drugs, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties[1]. The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, is a key pharmacophore in drugs targeting the central nervous system, as well as in antiviral and analgesic agents[2][3][4]. The carboxylic acid group on the piperidine ring offers a handle for further chemical modification and can participate in crucial binding interactions with biological targets.

This guide will provide an in-depth analysis of the core chemical attributes of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid, a proposed synthetic route, and a discussion of its potential as a lead compound in various therapeutic areas.

Core Molecular Identifiers

A precise understanding of the molecule's identity is paramount for any research endeavor. The following table summarizes the key identifiers for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid.

IdentifierValueSource
PubChem CID 4736951PubChem
SMILES C1CC(CN(C1)C2=NC=CC=N2)C(=O)OPubChem
Molecular Formula C10H13N3O2PubChem
Molecular Weight 207.23 g/mol PubChem
InChI InChI=1S/C10H13N3O2/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10/h2,4-5,8H,1,3,6-7H2,(H,14,15)PubChem

Proposed Synthesis Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the pyrimidinyl-piperidine bond, suggesting a nucleophilic substitution reaction between a 2-halopyrimidine and a piperidine-3-carboxylic acid derivative.

G Target 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Intermediate1 Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate Target->Intermediate1 Ester Hydrolysis Reactant1 2-Chloropyrimidine Intermediate1->Reactant1 Nucleophilic Aromatic Substitution Reactant2 Ethyl piperidine-3-carboxylate Intermediate1->Reactant2

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate

This step involves the nucleophilic aromatic substitution of a halogenated pyrimidine with the secondary amine of the piperidine ring. 2-Chloropyrimidine is a suitable starting material due to the reactivity of the chlorine atom towards nucleophilic displacement.

  • Materials:

    • Ethyl piperidine-3-carboxylate

    • 2-Chloropyrimidine

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Add 2-chloropyrimidine (1.1 eq) to the mixture.

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate.

Causality: The use of a base like potassium carbonate is crucial to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity to attack the electron-deficient pyrimidine ring. DMF is an appropriate polar aprotic solvent that can solvate the ions and facilitate the reaction.

Step 2: Hydrolysis to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Materials:

    • Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Hydrochloric acid (HCl) (1N)

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

    • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Acidify the aqueous solution to pH 3-4 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid.

Causality: Basic hydrolysis is a standard and effective method for cleaving the ester group to the carboxylate, which upon acidification, yields the final carboxylic acid product.

G Start Ethyl piperidine-3-carboxylate + 2-Chloropyrimidine Step1 Nucleophilic Aromatic Substitution (K2CO3, DMF) Start->Step1 Intermediate Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate Step1->Intermediate Step2 Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 End 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Step2->End

Caption: Proposed synthetic workflow.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons, the piperidine ring protons, and the absence of the ethyl ester signals. The chemical shifts and coupling constants will be indicative of the final structure.
¹³C NMR Resonances for the carbon atoms of the pyrimidine and piperidine rings, and the carboxylic acid carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of C10H13N3O2 (207.23 g/mol ).
Infrared (IR) Spectroscopy A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic C-N and C=N stretches for the heterocyclic rings.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Therapeutic Applications and Future Directions

The therapeutic potential of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid can be inferred from the known biological activities of structurally related molecules.

GPR119 Modulation

Derivatives of 4-(pyrimidin-2-yl)-piperidine have been investigated as modulators of G protein-coupled receptor 119 (GPR119)[5]. GPR119 is a promising target for the treatment of type 2 diabetes and obesity due to its role in glucose-stimulated insulin secretion and the release of incretin hormones. The structural similarity of the title compound to these modulators suggests that it could be a valuable starting point for the development of novel GPR119 agonists.

Enzyme Inhibition

The pyrimidine and piperidine scaffolds are present in numerous enzyme inhibitors. For instance, certain piperidine derivatives have shown activity against human platelet aggregation[6]. The carboxylic acid moiety can act as a key binding group in the active site of various enzymes. Therefore, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid could be screened against a panel of enzymes, such as kinases, proteases, or phosphodiesterases, to identify potential inhibitory activity.

Central Nervous System (CNS) Activity

The piperidine ring is a well-known privileged scaffold in CNS drug discovery[4]. Many CNS-active drugs contain a piperidine moiety that can interact with various receptors and transporters in the brain. The pyrimidine ring can also modulate CNS activity. Further investigation into the physicochemical properties of the title compound, such as its blood-brain barrier permeability, would be warranted to explore its potential for treating neurological or psychiatric disorders.

Conclusion

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While direct experimental data is scarce, this guide has provided a robust framework for its synthesis, characterization, and potential therapeutic applications based on established chemical principles and the known bioactivities of its constituent fragments. The proposed synthetic route is practical and relies on well-understood reaction mechanisms. The exploration of this compound's biological activity, particularly in the areas of metabolic disorders, enzyme inhibition, and CNS diseases, holds promise for the development of novel therapeutic agents.

References

  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PMC. [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 4- (PYRIMIDIN-2-YL) -PIPERAZINE AND 4- (PYRIMIDIN-2-YL) -PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. Research Explorer The University of Manchester. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]

Sources

The Pyrimidinyl-Piperidine Carboxylate Scaffold: A Pharmacophore for Metabolic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Structure

The pyrimidinyl-piperidine carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the metabolic disease space. This structural motif—comprising a rigid piperidine linker, an electron-deficient pyrimidine heteroaryl, and a polar carboxylic acid tail—serves as a critical template for developing ligands targeting Class A GPCRs (specifically GPR119 ) and metabolic enzymes like Acetyl-CoA Carboxylase (ACC) .

This technical guide dissects the therapeutic utility of this scaffold, moving beyond basic description to the causal mechanics of its binding modes, synthetic accessibility, and signal transduction pathways.

Pharmacological Mechanism: The GPR119 Axis

The primary therapeutic application of pyrimidinyl-piperidine carboxylates lies in the activation of GPR119 , a lipid-sensing GPCR expressed in pancreatic


-cells and intestinal L-cells.
Mechanism of Action

The scaffold functions as a lipid mimetic. Endogenous ligands for GPR119 are lipid amides (e.g., oleoylethanolamide). The pyrimidinyl-piperidine core mimics the hydrophobic chain rigidity, while the carboxylate (or its bioisosteres) engages polar residues deep within the orthosteric binding pocket.

  • Dual-Action Efficacy:

    • Pancreas: Direct stimulation of glucose-dependent insulin secretion (GSIS).

    • Gut: Stimulation of GLP-1 (Glucagon-like peptide-1) secretion, which further amplifies insulin release and promotes satiety.

Signal Transduction Pathway

Upon binding, the agonist stabilizes the active conformation of GPR119, triggering the dissociation of the heterotrimeric G-protein (


). This initiates a cAMP-dependent signaling cascade.

Figure 1: GPR119 Signaling Cascade Visualization of the downstream effects of scaffold binding.

GPR119_Pathway Ligand Pyrimidinyl-Piperidine Ligand GPR119 GPR119 Receptor (Membrane) Ligand->GPR119 Bind Gs Gs Protein Activation GPR119->Gs GTP Exchange AC Adenylate Cyclase (Effector) Gs->AC Stimulate cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activate Epac Epac2 cAMP->Epac Activate Insulin Insulin Secretion (Exocytosis) PKA->Insulin Phosphorylation of K-ATP/Ca2+ channels GLP1 GLP-1 Release (Enteroendocrine) PKA->GLP1 L-Cell Activation Epac->Insulin Ca2+ Mobilization

Caption: Gs-coupled signaling pathway activated by pyrimidinyl-piperidine agonists leading to dual metabolic benefits.

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of this scaffold is defined by three distinct regions. Causality in design is critical here: modifications are not random but targeted to specific binding pocket interactions.

The SAR Triad
RegionComponentFunction & Design Logic
Head Pyrimidine Ring

-Stacking & H-Bonding:
The nitrogen atoms in the pyrimidine ring function as H-bond acceptors for residues (e.g., W265) in the receptor pocket. 2-pyrimidinyl is often superior to phenyl due to lower lipophilicity (LogP) and specific electronic targeting.
Linker Piperidine Rigid Spacer: Unlike flexible alkyl chains, the piperidine ring locks the Head and Tail in a specific vector, reducing the entropic cost of binding. The 1,4-substitution pattern is optimal for spanning the GPR119 binding crevice.
Tail Carboxylic Acid Polar Anchor / Prodrug Handle: The free acid provides high solubility but poor permeability. In active drugs (e.g., GSK1292263), this is often derivatized into a carbamate or ester to improve membrane crossing, which is then hydrolyzed or interacts via the carbonyl dipole.
Critical Substitutions
  • 5-Position on Pyrimidine: Introduction of electron-withdrawing groups (F, CN) or small alkyls (Me) at the 5-position of the pyrimidine ring often increases metabolic stability by blocking oxidation sites.

  • Acid Derivatization: Converting the carboxylic acid to a tert-butyl carbamate often yields nanomolar potency (EC50 < 50 nM) by mimicking the lipid nature of the endogenous ligand while retaining the polar carbonyl interaction.

Synthetic Methodology

The synthesis of 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid derivatives relies on Nucleophilic Aromatic Substitution (S_NAr) . This pathway is preferred over palladium-catalyzed coupling (Buchwald-Hartwig) due to the electron-deficient nature of the pyrimidine ring, which activates it for nucleophilic attack by the piperidine amine.

Protocol: Synthesis of the Core Scaffold

Objective: Synthesize 1-(5-ethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

Reagents:

  • 2-chloro-5-ethylpyrimidine (Electrophile)

  • Ethyl isonipecotate (Nucleophile)

  • Potassium Carbonate (

    
    ) or DIPEA (Base)
    
  • DMF or Acetonitrile (Solvent)

  • LiOH / THF (Hydrolysis)

Step-by-Step Workflow:

  • S_NAr Coupling: Dissolve 2-chloro-5-ethylpyrimidine (1.0 eq) and ethyl isonipecotate (1.1 eq) in DMF. Add

    
     (2.5 eq).
    
  • Heating: Heat to 80°C for 4-6 hours. Monitor via TLC/LCMS for disappearance of the chloropyrimidine.

  • Workup: Dilute with water, extract with EtOAc. The product (ester intermediate) is usually a solid.

  • Saponification: Dissolve the ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT for 2 hours.

  • Acidification: Adjust pH to ~3 with 1N HCl to precipitate the free carboxylic acid.

Figure 2: Synthetic Logic Flow Decision tree for synthesizing and derivatizing the scaffold.

Synthesis_Flow Start 2-Chloropyrimidine (Electrophile) Reaction SnAr Reaction (Base, Heat, DMF) Start->Reaction Amine Piperidine-4-carboxylate (Nucleophile) Amine->Reaction Intermediate Ester Intermediate Reaction->Intermediate Branch Derivatization Choice Intermediate->Branch Hydrolysis Hydrolysis (LiOH) Branch->Hydrolysis Route A Amidation Direct Amidation (HBTU/Amine) Branch->Amidation Route B (if Ester) Acid Free Acid (Building Block) Hydrolysis->Acid Acid->Amidation Route C Drug Active Amide/Carbamate Ligand Amidation->Drug

Caption: Synthetic route prioritizing SnAr coupling followed by divergent derivatization.

In Vitro Validation: cAMP Functional Assay

To validate the therapeutic potential, one must quantify the activation of GPR119. The standard industry protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure intracellular cAMP accumulation.

Protocol: HTRF cAMP Accumulation

Principle: Competition between native cAMP produced by the cell and d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR119.

  • Reagents: IBMX (Phosphodiesterase inhibitor), HTRF cAMP kit (Cisbio/PerkinElmer).

Procedure:

  • Cell Seeding: Dispense 2,000 cells/well in low-volume 384-well plates.

  • Compound Treatment: Add 5

    
    L of the pyrimidinyl-piperidine compound (serial dilution in stimulation buffer + 0.5 mM IBMX).
    
  • Incubation: Incubate for 30–60 minutes at Room Temperature (RT). Causality: IBMX prevents cAMP degradation, allowing accumulation.

  • Lysis & Detection: Add 5

    
    L of cAMP-d2 and 5 
    
    
    
    L of Anti-cAMP-Cryptate.
  • Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (ex: 337 nm, em: 665/620 nm).

  • Analysis: Calculate the FRET ratio (665/620). Plot sigmoidal dose-response curves to determine EC50.

Self-Validation:

  • Positive Control: Include a known agonist (e.g., GSK1292263 or MBX-2982).

  • Z' Factor: Ensure Z' > 0.5 for assay robustness.

Challenges & Future Directions

While the scaffold is potent, two primary challenges exist in drug development:

  • hERG Liability: Basic amines on the piperidine or pyrimidine substituents can lead to hERG channel blockage (cardiotoxicity). Mitigation: Introduce oxygen atoms (ethers) or reduce pKa via electron-withdrawing groups on the pyrimidine.

  • Metabolic Stability: The pyrimidine ring is susceptible to oxidative metabolism. Mitigation: Block metabolic "soft spots" with Fluorine or Methyl groups (as seen in Section 3.2).

References

  • Structural Insights into GPR119 Activation. Source: Nature Communications (2022). Context: Cryo-EM structures of GPR119-GSK1292263 complex revealing the binding mode of the pyrimidine-piperidine scaffold. URL:[Link]

  • Discovery of GSK1292263: A GPR119 Agonist. Source: Journal of Medicinal Chemistry / ACS. Context: Detailed SAR of the pyrimidinyl-piperidine core and its optimization for T2DM. URL:[Link]

  • Categorical Structure-Activity Relationship Analysis of GPR119 Ligands. Source: Genomics & Informatics (2013). Context: Computational analysis confirming the "N-capped piperidine" and "pyrimidine" cluster as critical for agonism. URL:[Link]

  • Acetyl-CoA Carboxylase Inhibitors: Piperidine Scaffolds. Source: Journal of Medicinal Chemistry (2009). Context: Use of piperidine-carboxylic acid derivatives in ACC inhibition (e.g., CP-640186 analogs).[1] URL:[Link]

Sources

Methodological & Application

Application Note: 1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid in Drug Discovery

[1]

Part 1: Executive Summary & Strategic Value

In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid represents a "privileged scaffold."[1] It combines a metabolic stability-enhancing heteroaryl tail (pyrimidine) with a chiral, solubilizing core (piperidine) and a versatile synthetic handle (carboxylic acid).[1]

Core Structural Advantages
  • Bifunctionality: The pyrimidine ring serves as a hydrogen bond acceptor (kinase/GPCR hinge binder), while the carboxylic acid allows for rapid diversification via amide coupling.

  • Physicochemical Control: The piperidine ring lowers aromatic ring count (Fsp3 character), improving solubility compared to bi-aryl systems.

  • Chirality: The C3 position of the piperidine ring is chiral.[1] The (R)- and (S)- enantiomers display distinct biological profiles, particularly in GABAergic systems and GPR119 agonism.[1]

Primary Therapeutic Areas
  • Metabolic Disorders (Type 2 Diabetes): As a polar headgroup in GPR119 agonists .[1] The scaffold mimics the piperidine-carbamate features of clinical candidates like GSK1292263, promoting GLP-1 secretion.[1]

  • Neurology (Epilepsy/Anxiety): As a bioisostere of Tiagabine (Gabatril).[1] The nipecotic acid core is critical for GABA Transporter 1 (GAT1) recognition; the pyrimidine moiety modulates blood-brain barrier (BBB) penetration.[1]

Part 2: Synthesis & Manufacturing Protocols

Protocol A: Scalable Synthesis via

Objective: Synthesis of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid from commercially available precursors.[1] Mechanism: Nucleophilic Aromatic Substitution (

1
Materials
  • Substrate: Nipecotic acid (Piperidine-3-carboxylic acid) [CAS: 498-95-3] (Note: Use (R)- or (S)- isomer if stereochemistry is required).[1]

  • Electrophile: 2-Chloropyrimidine [CAS: 1722-12-9].[1]

  • Base: Potassium Carbonate (

    
    ) or DBU.[1]
    
  • Solvent: Water/Dioxane (1:[1]1) or DMF (for anhydrous conditions).[1]

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with Nipecotic acid (1.0 equiv) and

    
     (2.5 equiv). Dissolve in Water/Dioxane (1:1 v/v) to a concentration of 0.5 M.
    
  • Addition: Add 2-Chloropyrimidine (1.1 equiv) in a single portion.

    • Expert Insight: 2-Chloropyrimidine is less reactive than 4-chloropyrimidine.[1] Heating is required, but avoid temperatures >100°C to prevent pyrimidine ring degradation.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor via LC-MS (Target M+H: ~208.1).[1]

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2]

    • Adjust pH to ~3.0 using 1N HCl.[1] The product is amphoteric but will precipitate or extract best at its isoelectric point or slightly acidic pH.[1]

    • Extract with Ethyl Acetate (3x).[1] If the product remains in the aqueous phase (due to high polarity), utilize n-Butanol or perform continuous extraction.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).

Yield Expectation: 75–85% Purity: >98% (HPLC)

Protocol B: Library Generation (Amide Coupling)

Objective: Derivatization of the carboxylic acid to generate a GPR119 agonist library.[1]

  • Activation: Dissolve 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 15 mins at RT.[1]

  • Coupling: Add the amine partner (e.g., 4-(methylsulfonyl)aniline for GPR119 exploration) (1.1 equiv).[1]

  • Completion: Stir for 4–6 hours. Quench with sat.

    
    .
    
  • Isolation: The resulting amides are typically lipophilic and precipitate upon water addition.[1]

Part 3: Biological Validation Workflows

GPR119 Agonist Screening (cAMP Assay)

GPR119 is a

11

Workflow Visualization (DOT):

GPR119_PathwayLigandLigand(Pyrimidine-Nipecotic Amide)ReceptorGPR119 Receptor(Enteroendocrine L-Cell)Ligand->ReceptorBindingG_ProteinGαs ActivationReceptor->G_ProteinCouplingACAdenylyl CyclaseG_Protein->ACStimulatescAMPIncrease cAMPAC->cAMPCatalysisPKAPKA ActivationcAMP->PKASignalingGLP1GLP-1 Secretion(Therapeutic Effect)PKA->GLP1Exocytosis

Figure 1: Signal transduction pathway for GPR119 agonists derived from the nipecotic acid scaffold.[1]

GABA Transporter (mGAT1) Inhibition

The (R)-enantiomer of the scaffold mimics GABA.[1]

Experimental Setup:

  • Cell Line: CHO cells stably expressing mGAT1.[1]

  • Tracer:

    
    -GABA.
    
  • Control: Tiagabine (IC50 ~ 20 nM).[1]

  • Readout: Scintillation counting of cell lysate.

Part 4: Data & Specifications

Physicochemical Profile

The following table summarizes the properties that make this scaffold ideal for "Lead-Like" libraries.

PropertyValueImplication for Drug Design
Molecular Weight 207.23 g/mol Leaves room for large substituents (MW < 500 rule).[1]
cLogP ~0.8Highly soluble; allows attachment of lipophilic tails without exceeding logP 5.[1]
TPSA ~60 ŲGood membrane permeability; CNS active potential.[1]
pKa (Acid) ~3.8Exists as carboxylate at physiological pH (unless coupled).[1]
pKa (Pyr-N) ~1.5Pyrimidine nitrogen is weakly basic, reducing non-specific binding.[1]
Comparative Reactivity (Amide Coupling)[1]
Coupling ReagentYield (Amine: Aniline)Epimerization RiskRecommendation
EDC / HOBt 65%LowStandard for non-hindered amines.[1]
HATU / DIPEA 92% Low-MediumBest for library production.
SOCl₂ (Acid Chloride) 85%High Avoid if chirality (C3) must be preserved.[1]

Part 5: References

  • GPR119 Agonist Discovery:

    • Title: Discovery of potent and selective GPR119 agonists for the treatment of type 2 diabetes.[3]

    • Source:Bioorganic & Medicinal Chemistry Letters.

    • Context: Describes the SAR of piperidine-based GPR119 ligands.

    • Link:[1]

  • Nipecotic Acid in GABA Research:

    • Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives as Inhibitors of Murine GABA Transporter mGAT1.[1][4]

    • Source:ChemMedChem (2019).[1]

    • Context: Validates the use of the nipecotic acid core for GAT1 inhibition.

    • Link:[1]

  • Amide Coupling Protocols:

    • Title: Recent Advances in Amide Bond Formation.[1]

    • Source:Chemical Reviews.

    • Context: Standard protocols for HATU/EDC coupling of heteroaryl-carboxylic acids.[1]

    • Link:[1]

  • Synthesis of Pyrimidinyl-Piperidines:

    • Title: Nucleophilic Aromatic Substitution of Chloropyrimidines: A Practical Guide.

    • Source:Journal of Organic Chemistry.

    • Link:[1]

Peptide coupling conditions for piperidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Peptide Coupling Strategies for Piperidine-3-Carboxylic Acid (Nipecotic Acid) Derivatives


-Amino Acid Derivatives

Executive Summary

Piperidine-3-carboxylic acid (Nipecotic acid) and its derivatives represent a unique challenge in peptide chemistry. Structurally, they possess both a sterically hindered secondary amine (ring nitrogen) and a chiral center at the


-position relative to the carbonyl (C3). This dual nature creates a "perfect storm" for synthetic failure: the steric bulk retards coupling rates, while the prolonged activation times required to overcome this bulk significantly increase the risk of C3-epimerization.

This guide provides a validated decision matrix and detailed protocols for coupling these derivatives, moving beyond standard EDC/HOBt chemistry to advanced systems utilizing T3P® , COMU/Oxyma , and Acid Fluorides .

Strategic Analysis: The Mechanistic Challenge

Successful coupling requires distinguishing between the two roles this molecule plays in a synthesis:

A. As the Nucleophile (Amine Component)

When the piperidine nitrogen acts as the nucleophile, it is a cyclic secondary amine .

  • Challenge: Secondary amines are less nucleophilic than primary amines due to steric crowding. The rigid ring structure prevents the nitrogen from rotating to accommodate the incoming activated electrophile.

  • Solution: Requires highly reactive electrophiles (e.g., HATU, Acid Fluorides) or extended reaction times.

B. As the Electrophile (Acid Component)

When the C3-carboxylic acid is activated, it is prone to racemization .

  • Challenge: The

    
    -proton at C3 is acidic. Upon activation (formation of an active ester), the acidity of this proton increases. If the coupling is slow (due to the steric bulk of the incoming amine), the base present in the medium can deprotonate C3, leading to enolization and loss of chirality.
    
  • Solution: Requires "non-basic" coupling conditions (T3P) or buffering bases (Collidine) and additives that suppress oxazolone formation (Oxyma).

Decision Matrix: Reagent Selection

FeatureT3P (Propylphosphonic Anhydride) HATU / HOAt TFFH (Acid Fluoride)
Primary Use Low Epimerization (Acid Component)High Reactivity (Amine Component)Extreme Sterics (Aib-like couplings)
Mechanism Cyclic anhydride formation; low basicity requirement.Uronium activation; fast kinetics.Acyl fluoride formation; small leaving group.
Racemization Risk Lowest (Best for chiral integrity)Moderate to High (if base > 2 eq)Low
Steric Tolerance ExcellentVery GoodSuperior
Workup Water soluble byproducts (Easy)Tetramethylurea byproduct (Harder)Simple extraction
Recommendation Start Here for C3-Acid coupling.Start Here for Piperidine-NH coupling.Use if T3P/HATU fails.

Visualizing the Workflow

CouplingStrategy Start START: Define Nipecotic Acid Role IsNucleophile Is Nipecotic Acid the NUCLEOPHILE (NH)? Start->IsNucleophile IsElectrophile Is Nipecotic Acid the ELECTROPHILE (COOH)? Start->IsElectrophile StericPartner Is the Acid Partner Sterically Hindered? IsNucleophile->StericPartner ChiralityCritical Is C3-Chirality Critical? IsElectrophile->ChiralityCritical UseHATU Protocol A: HATU + HOAt + DIPEA StericPartner->UseHATU No UseFluoride Protocol C: TFFH (Acid Fluoride) StericPartner->UseFluoride Yes (e.g., Aib, N-Me) UseT3P Protocol B: T3P + Pyridine/NMM ChiralityCritical->UseT3P Yes (Priority) UseCOMU Alternative: COMU + Oxyma + Collidine ChiralityCritical->UseCOMU Yes (Alternative)

Caption: Decision tree for selecting the optimal coupling protocol based on the role of the piperidine derivative and steric constraints.

Detailed Experimental Protocols

Protocol A: High-Reactivity Coupling (Nipecotic Acid as Nucleophile)

Use this when coupling a standard amino acid TO the secondary amine of the piperidine ring.

Reagents:

  • Acid Partner (1.0 equiv)

  • Piperidine Derivative (H-Nip-OR) (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) - Crucial additive for secondary amines.

  • DIPEA (2.5 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Acid Partner, HATU, and HOAt in DMF (0.2 M concentration).

  • Cool to 0°C. Pre-activation at low temp reduces side reactions.

  • Add DIPEA dropwise. Stir for 2 minutes.

  • Add the Piperidine Derivative (dissolved in minimal DMF).

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via LCMS. If conversion <50% after 4 hours, do not add more HATU. Switch to Protocol C.

Protocol B: Low-Epimerization Coupling (Nipecotic Acid as Electrophile)

Use this when coupling the C3-carboxylic acid to an amine, preserving the C3 chiral center.

Reagents:

  • N-Protected Nipecotic Acid (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 equiv)

  • Solvent: EtOAc or DMF (T3P works well in EtOAc, facilitating workup).

Procedure:

  • Dissolve the N-Protected Nipecotic Acid and Amine Partner in EtOAc or DMF (0.1 M).

  • Cool to 0°C.

  • Add the Base (NMM/Pyridine).

  • Add T3P solution dropwise.

    • Note: T3P is not an "active ester" generator; it drives the reaction via an anhydride transition state that is less prone to racemization than OBt esters.

  • Stir at 0°C for 30 minutes, then warm to RT.

  • Stir overnight (12–16 hours). T3P kinetics are slower but cleaner.

  • Workup: Wash organic layer with water, sat. NaHCO3, and 1M HCl. T3P byproducts are water-soluble.

Protocol C: The "Nuclear Option" (Acid Fluorides via TFFH)

Use this for extremely hindered couplings (e.g., Nipecotic acid to N-Methyl amino acids or Aib).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Amine Partner (1.2 equiv)

  • Solvent: DCM or DMF.[1]

Procedure:

  • Dissolve Carboxylic Acid and TFFH in DCM (anhydrous) under Nitrogen.

  • Add DIPEA.[1][2][3] Stir for 30 minutes at RT.

    • Mechanism:[4][5][6][7] This generates the Acid Fluoride in situ.[8] Acid fluorides are small, highly reactive, and stable enough to resist rapid hydrolysis.

  • Add the Amine Partner.[8]

  • Reflux (if in DCM) or heat to 50°C (if in DMF) may be required for extreme sterics.

  • Monitor closely by HPLC.[9]

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Loss of Chirality (Epimerization) High base concentration or prolonged activation.Switch to Protocol B (T3P). Use Collidine instead of DIPEA (Collidine is too bulky to abstract the

-proton).
Low Yield (Amine Unreacted) Steric clash at the secondary amine.Switch to Protocol C. Acid fluorides penetrate the steric shield better than bulky HATU/OBt esters.
Guanidinylation Reaction of amine with HATU (slow coupling).Do not premix amine and HATU. Ensure Acid is pre-activated before adding amine. Or switch to T3P (no guanidinylation risk).

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." J. Org.[10] Chem.2016 , 81, 15, 6165–6184. (Detailed review of T3P in industrial settings). Link

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chem. Rev.2011 , 111, 11, 6557–6602. (The authoritative guide on HATU, COMU, and racemization mechanisms). Link[8]

  • Carpenter, B. G., et al. "TFFH: A Reagent for the Preparation of Acid Fluorides and Its Application to the Synthesis of Sterically Hindered Peptides." J. Am. Chem. Soc.[10]1995 , 117, 5497. (Foundational text for Protocol C). Link

  • Bachem Technical Note. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Practical industrial guidance). Link

Sources

Reductive amination pathways involving pyrimidinyl-piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Pathways for Pyrimidinyl-Piperidine Scaffolds

Executive Summary

The pyrimidinyl-piperidine moiety is a privileged pharmacophore in medicinal chemistry, appearing frequently in GPCR ligands (e.g., 5-HT receptor antagonists) and kinase inhibitors. The installation of alkyl side chains onto the piperidine nitrogen is a critical step in Structure-Activity Relationship (SAR) exploration.

While reductive amination is the standard method for this transformation, the electron-deficient nature of the pyrimidine ring significantly reduces the nucleophilicity of the piperidine nitrogen compared to generic secondary amines. This Application Note provides an optimized, decision-based workflow to overcome reduced reaction rates and equilibrium challenges, utilizing Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide methodologies.

Mechanistic Analysis & Challenges

The core challenge in reacting 4-(pyrimidin-2-yl)piperidine (1) with a carbonyl (2) lies in the formation of the iminium ion intermediate (3) .

  • Electronic Deactivation: The pyrimidine ring acts as an electron-withdrawing group (EWG), pulling electron density away from the piperidine nitrogen. This destabilizes the transition state for hemiaminal formation.

  • Steric Bulk: If the target carbonyl is a ketone (especially cyclic or

    
    -substituted), the formation of the iminium species is sterically disfavored.
    
  • Equilibrium Shift: Unlike primary amines, secondary amines form iminium ions (not stable imines). This equilibrium is reversible and water-sensitive.

Mechanistic Pathway:

ReductiveAmination Start Pyrimidinyl-Piperidine (Sec. Amine) Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Critical Intermediate) Hemiaminal->Iminium - H2O Product Tertiary Amine (Product) Iminium->Product + Hydride Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Hemiaminal Promotes Reductant Hydride Source (STAB or NaBH4) Reductant->Product

Figure 1: Mechanistic pathway highlighting the critical iminium formation step, which requires acid catalysis or water scavenging (Ti) for deactivated amines.

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Use the following logic to select the optimal protocol.

DecisionTree Start Substrate Analysis Q1 Is the Carbonyl an Aldehyde? Start->Q1 MethodA Method A: Standard STAB Protocol Q1->MethodA Yes (High Reactivity) Q2 Is the Carbonyl a Ketone? Q1->Q2 No Q3 Is the Ketone Sterically Hindered or Acid Sensitive? Q2->Q3 Q3->MethodA No (Simple Ketone) MethodB Method B: Ti(OiPr)4 Protocol Q3->MethodB Yes (Difficult Substrate)

Figure 2: Workflow for selecting between Sodium Triacetoxyborohydride (Method A) and Titanium Isopropoxide (Method B).

Experimental Protocols

Method A: The Standard STAB Protocol (Abdel-Magid Conditions)

Best for: Aldehydes and unhindered ketones (e.g., acetone, cyclohexanone).

Rationale: Sodium triacetoxyborohydride (STAB) is mild and exhibits high chemoselectivity for iminium ions over carbonyls, minimizing direct reduction of the starting material [1].

Reagents:

  • Amine: 4-(Pyrimidin-2-yl)piperidine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Nitrogen, dissolve the pyrimidinyl-piperidine (1.0 equiv) in DCE (0.1 M concentration).

  • Activation: Add the carbonyl compound (1.2 equiv).

  • Acidification: Add Glacial Acetic Acid (1.0 equiv). Note: This protonates the carbonyl, accelerating hemiaminal formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS for the disappearance of the amine (M+H).

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (pH 8).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Critical Parameter: If the amine solubility is poor in DCE, a mixture of DCE/DMF (10:1) can be used, though this makes workup more difficult.

Method B: The Titanium(IV) Isopropoxide Protocol (Mattson Conditions)

Best for: Hindered ketones, electron-deficient amines, or acid-sensitive substrates.

Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger .[2] This drives the unfavorable equilibrium toward the iminium/enamine species before the reducing agent is even added [2].

Reagents:

  • Amine: 4-(Pyrimidin-2-yl)piperidine (1.0 equiv)

  • Carbonyl: Ketone (1.1 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Solvent: Neat (preferred) or THF

  • Reductant: Sodium Borohydride (NaBH₄) (1.0 equiv) added in step 2

  • Solvent 2: Methanol or Ethanol (for the reduction step)[3]

Step-by-Step Workflow:

  • Complexation (The "Pre-Stir"): In a dried vial, combine the amine (1.0 equiv) and ketone (1.2 equiv). Add Ti(OiPr)₄ (1.5 equiv) via syringe.

    • Note: If the mixture is too viscous to stir, add a minimal amount of anhydrous THF (0.5 – 1.0 mL).

    • Crucial Step: Cap and stir at Room Temperature for 4–12 hours (or 50°C for 2 hours if very hindered). This allows the Titanium-aminocarbinol complex to form.

  • Dilution: Dilute the viscous mixture with absolute Ethanol or Methanol (approx. 2-3 mL per mmol).

  • Reduction: CAUTIOUSLY add NaBH₄ (1.0 equiv) in small portions.

    • Safety: This is exothermic and generates hydrogen gas. Ensure good venting.

  • Reaction: Stir for an additional 2–4 hours.

  • Quench (The "Titanium Crash"): Add water (1 mL) or 1N NaOH. A thick white/grey precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

    • Tip: The salts can clog the filter. Rinsing the Celite with MeOH helps recover trapped product.

  • Workup: Concentrate the filtrate and partition between EtOAc and NaHCO₃.

Data & Optimization Summary

ParameterMethod A (STAB)Method B (Ti-mediated)
Primary Utility Aldehydes, Simple KetonesHindered Ketones, Deactivated Amines
Reaction Time 2 - 16 Hours6 - 24 Hours (Two Steps)
Water Sensitivity Moderate (STAB tolerates trace H₂O)High (Ti(OiPr)₄ hydrolyzes rapidly)
By-products Boric acid salts (Water soluble)TiO₂ (Insoluble solid, requires filtration)
Yield Expectation 80 - 95%70 - 90% (Higher for difficult substrates)

Troubleshooting Guide

  • Problem: Incomplete conversion of the amine.

    • Cause: Equilibrium favors the starting materials due to the pyrimidine's electron-withdrawing effect.

    • Solution: Switch to Method B. The Titanium complex "locks" the amine into a pre-reactive state, preventing reversion.

  • Problem: Reduction of the ketone to alcohol (Direct Reduction).

    • Cause: The reducing agent is reacting with the ketone before the iminium forms.

    • Solution: Ensure the "Pre-Stir" time in Method B is sufficient. In Method A, add the reducing agent last, 30 minutes after mixing the amine and acid.

  • Problem: Product trapped in Titanium salts.

    • Solution: During the Celite filtration, wash with 10% Methanol in Dichloromethane (DCM) rather than pure EtOAc.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[11] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[2][11][12] Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302. [Link]

Sources

Troubleshooting & Optimization

Solubility issues with 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, workup, and purification challenges associated with 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid .

Executive Summary & Molecule Profile

The "Deceptive Simple" Problem: Researchers often treat 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid as a standard organic building block.[1][2][3][4] However, it frequently crashes out of dichloromethane (DCM), streaks on silica columns, and disappears into the aqueous layer during extraction.[2]

Physicochemical Reality: This molecule is not a simple lipophilic organic.[2][3][4][5] It behaves as an amphoteric zwitterion .[2][3][4]

  • Acidic Moiety: Carboxylic acid (pKa ~4.4).[2][3][4]

  • Basic Moiety: Pyrimidine ring nitrogens (Apparent pKa ~6.6 due to electron donation from the piperidine nitrogen).[3][4]

  • Consequence: Between pH 4.4 and 6.6, the molecule exists largely as a zwitterion (inner salt).[3][4] This creates a high-energy crystal lattice held together by strong electrostatic forces, making it insoluble in non-polar solvents (Et2O, Hexane) and poorly soluble in moderately polar solvents (DCM, EtOAc).[2]

Troubleshooting Module: Dissolution (Reaction Setup)

Issue: "I cannot get the starting material to dissolve in DCM or THF for my coupling reaction."

Root Cause: The zwitterionic lattice energy exceeds the solvation energy provided by standard aprotic solvents.[3][4] The molecule is effectively "polymerized" by intermolecular hydrogen bonding between the carboxylic acid proton and the pyrimidine nitrogen of neighboring molecules.

Solution Protocol:

Solvent SystemEffectivenessMechanismRecommended Use
DCM LowCannot break ionic lattice.[1][2][3][4]Do not use pure.
DMF / DMSO HighHigh dielectric constant disrupts ionic bonds.[3][4]Standard coupling reactions (HATU/EDC).[2][3][4]
DCM + MeOH (9:1) ModerateMeOH acts as H-bond donor/acceptor.[1][2][3][4]When DMF removal is difficult.
HFIP (Hexafluoroisopropanol) Critical Strong H-bond donor breaks aggregates.[1][2][3][4]The "Magic Bullet" for stubborn solids.

The HFIP Protocol (For difficult cases): If your reaction tolerates alcohol, use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .[1][2][3][6] HFIP is a potent hydrogen-bond donor that disrupts the intermolecular network of the solid.[3][4]

  • Suspend the solid in DCM (0.1 M).

  • Add HFIP dropwise.[2][3][4] Usually, 5–10% volume is sufficient to induce instant dissolution.[2][3][4]

  • Note: HFIP is acidic (pKa ~9.3); ensure it is compatible with your coupling reagents.[2][4]

Visualization: Solubility Decision Matrix

SolubilityLogic Start Solubility Issue SolventChoice Current Solvent? Start->SolventChoice DCM_THF DCM / THF SolventChoice->DCM_THF Polar DMF / DMSO SolventChoice->Polar Action1 Add 10% MeOH DCM_THF->Action1 Mild Insolubility Action3 Add 5-10% HFIP (The 'Magic' Solvent) DCM_THF->Action3 Severe Aggregation Action2 Switch to DMF/DMSO Polar->Action2 Standard Protocol Action1->Action3 If fails

Figure 1: Decision tree for solubilizing zwitterionic heterocyclic acids.

Troubleshooting Module: Workup & Isolation

Issue: "I extracted with EtOAc/Water, and my product disappeared."

Root Cause: At neutral pH (water wash), the molecule is ionized (carboxylate anion).[2][3] It prefers the aqueous phase (LogD < 0 at pH 7).[3][4]

The "Isoelectric" Trap:

  • pH > 8: Molecule is Anionic (COO⁻).[2][3][4] Water Soluble.

  • pH < 2: Molecule is Cationic (Pyrimidinium H⁺).[2][3][4] Water Soluble.

  • pH ~ 4–5: Molecule is Neutral/Zwitterionic.[4] Lowest Water Solubility.

Correct Extraction Protocol (The "pH Swing"):

  • If extracting into Organic Layer:

    • Adjust the aqueous layer pH to 3.5 – 4.5 (Citrate buffer is ideal).[3][4] This forces the molecule into its neutral/zwitterionic state.[4]

    • Do NOT use pure EtOAc or Ether.[3][4] They are too non-polar.

    • Use: 2-Methyltetrahydrofuran (2-MeTHF) or DCM:Isopropanol (3:1).[1][2][3][4] These solvents can solvate the zwitterion.[3][4]

    • Pro Tip: Saturate the aqueous layer with NaCl ("Salting out") to push the organic molecule out.[4]

  • If extracting impurities (Acid/Base Wash):

    • To keep product in organic: This is difficult.[2][3][4] It is better to evaporate the reaction solvent (DMF) and proceed directly to Reverse Phase purification.

Visualization: Phase Distribution Logic

WorkupStrategy State Aqueous pH State Acidic pH < 2 (Cationic) State->Acidic Neutral pH 4-5 (Isoelectric/Neutral) State->Neutral Basic pH > 8 (Anionic) State->Basic Result1 Soluble in Water (Lost Product) Acidic->Result1 Result2 Extractable into 2-MeTHF or DCM:IPA Neutral->Result2 Result3 Soluble in Water (Lost Product) Basic->Result3

Figure 2: Phase distribution based on pH.[1][2][3][4] Extraction is only viable near the isoelectric point.

Troubleshooting Module: Purification

Issue: "The compound streaks on silica and elutes broadly."[3][4]

Root Cause: The carboxylic acid interacts strongly with silica silanols (acid-base interaction), and the pyrimidine nitrogen can also H-bond to the stationary phase.[2][3]

Protocol A: Modified Normal Phase (Flash)

  • Stationary Phase: Silica Gel.[2][3][4]

  • Mobile Phase: DCM / MeOH + Modifier .[3][4]

  • The Modifier: You must add 1% Acetic Acid (AcOH) or Formic Acid.[3][4]

    • Why? The acid modifier keeps the carboxylic acid protonated and suppresses the ionization of silanols, sharpening the peak.

    • Gradient: 0% to 10% MeOH in DCM (with 1% AcOH constant).[2][3][4]

Protocol B: Reverse Phase (Recommended) [1][2][3]

  • Method: C18 Flash or Prep-HPLC.[1][2][3][4]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2][3][4]

  • Why? The molecule is polar.[3][4][5] Reverse phase handles polar acids far better than normal phase silica.[2][3][4] The product will elute early; ensure a hold at 0-5% organic to catch it if it's very polar.[2][3][4]

Frequently Asked Questions (FAQ)

Q: Can I make the methyl ester to improve solubility? A: Yes. Converting the acid to a methyl or ethyl ester (using SOCl2/MeOH) will eliminate the zwitterionic character. The ester will be soluble in standard DCM/EtOAc and behave like a "normal" organic molecule.[4] This is the recommended strategy if the acid group is not needed immediately.[4]

Q: Why does the NMR spectrum look broad in CDCl3? A: Aggregation. In non-polar deuterated solvents, the molecules form dimers or oligomers via H-bonding, causing peak broadening.[2][3]

  • Fix: Add 1 drop of CD3OD or DMSO-d6 to the NMR tube to break the aggregates.[3][4]

Q: Is the pyrimidine nitrogen basic enough to form salts? A: Weakly. While less basic than pyridine, the electron-donating piperidine ring increases the electron density on the pyrimidine. It can form salts with strong acids (HCl, TFA), which are water-soluble.[2][3][4]

References

  • Reichardt, C. (2003).[2][3][4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][4] (Authoritative text on solvent polarity and HFIP properties).

  • Colomer, I., et al. (2017).[2][3][4] "Hexafluoroisopropanol (HFIP) as a highly versatile solvent."[2][3][4][7] Chemical Reviews. [1][2][3]

  • BenchChem. (2025).[2][3][4] "Physicochemical Properties of Substituted Piperidine-Carboxylic Acids."

  • PubChem. (2025).[2][3][4] "Compound Summary: 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid."[1][2][3][4][8][9] National Library of Medicine.[3][4]

  • Organic Syntheses. (2022). "General Procedures for Workup of Amphoteric Carboxylic Acids." Org.[2][3][4][5][10][11] Synth.[1][2][3]

Sources

Purifying 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Ticket Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Amphoteric" Trap

Welcome to the technical support center. You are likely here because your standard workup (DCM/Water extraction) failed. You synthesized 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid via an SNAr reaction between 2-chloropyrimidine and nipecotic acid (piperidine-3-carboxylic acid), but the product is trapped in the aqueous phase or contaminated with salts.

The Root Cause: Your molecule is an ampholyte .

  • Acidic Domain: The carboxylic acid (

    
    ).
    
  • Basic Domain: The pyrimidine ring nitrogens (

    
    ).
    
  • The Consequence: At neutral pH, the molecule exists largely as a carboxylate anion (water-soluble). At very low pH (

    
    ), it is protonated and cationic (water-soluble).
    

To isolate it, we must exploit the narrow Isoelectric Point (pI) or utilize Ion Exchange (IEX) chromatography. This guide details three proven workflows to recover your product.

Module 1: The Isoelectric Precipitation (The "Crash" Method)

Best for: Large scale (>5g), removal of inorganic salts (


, 

). Prerequisite: High concentration of product in the aqueous reaction mixture.
The Science of Solubility

Your product is most insoluble when it has zero net charge .

  • pH > 5: Molecule is Anionic (

    
    , 
    
    
    
    ). Soluble.
  • pH < 1: Molecule is Cationic (

    
    , 
    
    
    
    ). Soluble.
  • pH 2.5 - 3.5: Molecule is Neutral (

    
    , 
    
    
    
    ). Precipitation Zone.
Protocol 1: pH-Switch Precipitation
  • Concentration: If your reaction solvent was water/alcohol, evaporate the alcohol. If DMF was used, dilute 1:5 with water.

  • Basification (Clearing): Adjust pH to >10 using 2M NaOH. This ensures all product is fully dissolved as the carboxylate salt. Filter off any insoluble impurities (e.g., unreacted chloropyrimidine dimer).

  • Acidification (The Crash):

    • Slowly add 1M HCl while stirring vigorously.

    • Critical Step: Monitor pH continuously. As you approach pH 3.0 – 3.5 , a white precipitate should form.

    • Do not overshoot to pH 1, or the solid will redissolve.

  • Aging: Cool the slurry to 4°C and stir for 1 hour to mature the crystal lattice.

  • Filtration: Filter the solid and wash with cold water (minimal volume) followed by acetone (to remove residual water/organic impurities).

Decision Matrix: Workup Strategy

WorkupLogic cluster_legend Workflow Key Start Crude Reaction Mixture SolventCheck Is Solvent DMF/DMSO? Start->SolventCheck Dilute Dilute 1:5 with Water Wash with EtOAc (remove organics) SolventCheck->Dilute Yes Evap Evaporate Volatiles (EtOH/Dioxane) SolventCheck->Evap No ConcCheck Is Product Conc. > 50mM? Dilute->ConcCheck Evap->ConcCheck Precip Protocol 1: Isoelectric Precip (pH 3.0) ConcCheck->Precip High Conc IEX Protocol 2: SCX Chromatography ConcCheck->IEX Low Conc / Sticky key1 Decision Point key2 Action

Figure 1: Decision tree for selecting between precipitation and chromatography based on reaction solvent and concentration.

Module 2: The "Catch and Release" (SCX Chromatography)

Best for: Small scale (<1g), removal of DMF/DMSO, or if the product fails to precipitate. Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid based) capture the basic pyrimidine/amine moiety at low pH, allowing non-basic impurities (DMF, solvents, unreacted acids) to wash through.

Protocol 2: SCX Purification

Resin: Propylsulfonic acid functionalized silica (e.g., SiliaBond® SCX-2 or equivalent).

StepSolvent / ReagentPurpose
1. Conditioning MeOH followed by 5% AcOH in MeOHActivates resin and removes storage impurities.
2. Loading Crude mixture dissolved in 5% AcOH/MeOHCatch: Low pH ensures the pyrimidine/amine is protonated (

charge) and binds to the sulfonate (

charge) resin.
3. Washing 100% MeOH (5-10 Column Volumes)Purge: Elutes non-basic impurities (DMF, unreacted nipecotic acid, neutral byproducts).
4. Elution 2M Ammonia (

) in MeOH
Release: Ammonia deprotonates the product, breaking the ionic bond. Product elutes in the filtrate.[1]

Post-Processing: Concentrate the ammoniacal eluate. You will obtain the ammonium salt of your product. To get the free acid, redissolve in min. water, adjust to pH 3.5, and lyophilize or filter.

Module 3: The Final Polish (Recrystallization)

Best for: Achieving >99% purity for bioassays. Issue: Trace inorganic salts or colored impurities often persist after Module 1/2.

Protocol 3: Aqueous-Organic Switch
  • Suspend the crude solid in Water (10 volumes) .

  • Heat to reflux (

    
    ). The solid should dissolve (if not, add dropwise 1M NaOH until dissolved, then dropwise HCl to cloud point).
    
  • Add Ethanol or Acetonitrile (hot) until the solution turns slightly turbid.

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Result: The zwitterionic product crystallizes as bright white needles/prisms, leaving salts in the mother liquor.

FAQ: Troubleshooting & Diagnostics

Q1: My product is an oil after workup. How do I solidify it?

  • Diagnosis: Residual DMF or water is preventing crystal lattice formation.

  • Fix: Triturate (grind) the oil with Diethyl Ether or Acetone . These solvents dissolve organic impurities and strip residual water/DMF, often inducing crystallization of the zwitterion.

Q2: I see a secondary spot on TLC that runs lower than my product.

  • Diagnosis: This is likely 2-hydroxypyrimidine (formed by hydrolysis of the chloropyrimidine starting material).

  • Fix: This byproduct is non-basic (it exists largely as the pyrimidone tautomer). Use Protocol 2 (SCX) . The hydroxypyrimidine will not bind strongly to the SCX cartridge and will wash out in the MeOH step.

Q3: The yield is lower than expected (<40%). Where is my product?

  • Diagnosis: You likely over-acidified during precipitation.

  • Fix: Check the pH of your mother liquor. If pH < 2, your product is protonated (

    
    ) and soluble. Neutralize back to pH 3.5 with dilute NaOH to recover the remaining crop.
    

References

  • General SNAr Methodology for Pyrimidines

    • Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Technical Guides.
    • (General Reference for SnAr conditions).

  • Purification of Amphoteric Intermediates

    • Ion Exchange Chromatography for Pharmaceutical Intermediates.[2] LCGC International, 2021.

  • Synthesis of N-Heteroaryl Piperidine Carboxylic Acids

    • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI, 2012. (Describes similar pyrimidine-acid handling).
  • Physicochemical Properties (pKa/Solubility)

    • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids. BenchChem.[1][3]

(Note: While specific literature for "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid" is often embedded in patents, the protocols above are derived from standard chemical engineering principles for the purification of zwitterionic N-aryl amino acids.)

Sources

Technical Support Center: Resolution of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: Resolving 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is deceptively complex due to its amphoteric (zwitterionic) nature.

  • Acidic Handle: The carboxylic acid at C3 (

    
    ).
    
  • Basic Handle: The pyrimidine ring nitrogens (

    
    ) and the tertiary aniline-like nitrogen at position 1.
    
  • Solubility: High polarity often leads to poor solubility in non-polar solvents (hexane/heptane) used in normal-phase HPLC, and "oiling out" during crystallization.

Strategic Overview: We recommend three distinct workflows depending on your scale and stage of development:

  • Analytical/Small Prep: Chiral HPLC/SFC (Immobilized Polysaccharide Phases).

  • Scale-Up (Batch): Classical Resolution via Diastereomeric Salt Formation (using Chiral Bases).

  • Upstream Optimization: Enzymatic Kinetic Resolution of the ester precursor.

Method A: Chiral Chromatography (HPLC/SFC)

Best for: Analytical purity checks (ee%), mg-to-gram scale purification.

Troubleshooting Guide: HPLC Method Development

Q1: My peaks are tailing significantly, and resolution (Rs) is < 1.5. What is happening? Diagnosis: This is the classic "Zwitterion Effect." The carboxylic acid is partially ionizing, and the pyrimidine nitrogen is interacting with residual silanols on the column packing. The Fix: You must suppress ionization to force the molecule into a single state.

  • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase.

  • Why: TFA protonates the carboxylic acid (neutralizing it) and protonates the pyrimidine system. This creates a consistent cation species that interacts cleanly with the chiral selector.

  • Caution: Do not use basic additives (DEA/TEA) alone, as the carboxylic acid will deprotonate, creating a highly polar carboxylate that may adhere irreversibly to the column matrix.

Q2: The compound precipitates on the column inlet (High Backpressure). Diagnosis: The compound is insoluble in the standard Hexane/IPA mobile phase. The Fix: Switch to Immobilized Chiral Stationary Phases (CSPs) (e.g., Chiralpak IA, IB, IC, ID).

  • Protocol: Use "Non-Standard" solvents.

    • Mobile Phase A: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Mobile Phase B: Methanol + 0.1% TFA.

  • Why: Immobilized columns allow the use of strong solvents (DCM/THF) that would dissolve the coating of traditional columns (AD-H/OD-H).

Standard Operating Procedure (SOP): HPLC Screening
ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (Reversed Phase)
Column Chiralpak IA / AD-HChiralpak AD-H / OD-HChiralpak IA-3 / IC-3
Mobile Phase Hexane : EtOH : TFA (80:20:0.1)100% MeOH + 0.1% TFAWater (0.1% TFA) : MeCN (60:40)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Temp 25°C20°C30°C
Exp. Outcome Good Resolution, Low SolubilityBest Solubility , Fast RunGood for biological samples
Workflow Visualization: HPLC Method Logic

HPLC_Logic Start Start: Method Development Solubility Check Solubility in Hexane/Alcohol Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble (Precipitation) Solubility->Insoluble Coated Use Coated Columns (AD-H, OD-H) Soluble->Coated Immobilized Use Immobilized Columns (IA, IC, ID) Insoluble->Immobilized MP_Coated MP: Hexane/IPA/TFA (80:20:0.1) Coated->MP_Coated MP_Imm MP: DCM/MeOH/TFA (50:50:0.1) Immobilized->MP_Imm Check_Peak Check Peak Shape MP_Coated->Check_Peak MP_Imm->Check_Peak Tailing Tailing / Broad Check_Peak->Tailing Sharp Sharp / Resolved Check_Peak->Sharp Add_TFA Increase TFA to 0.2% or Switch Column Tailing->Add_TFA Final Final Method Sharp->Final Add_TFA->Check_Peak

Caption: Decision tree for selecting column chemistry and mobile phases based on solubility and peak shape.

Method B: Classical Resolution (Diastereomeric Crystallization)

Best for: Multi-gram to Kilogram scale manufacturing.

Troubleshooting Guide: Salt Formation

Q3: Which resolving agent should I use? Answer: Since the target is a carboxylic acid with a "capped" nitrogen (N-aryl), you must use a Chiral Base .

  • Primary Candidates: (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine.

  • Secondary Candidates: Quinine, Cinchonidine, or (R)-1-(1-Naphthyl)ethylamine.

  • Note: Do not use Tartaric acid derivatives (DBTA) on the free acid; they are acidic and will not form a salt with the carboxylic acid group.

Q4: The mixture is "oiling out" (forming a gum) instead of crystallizing. Diagnosis: The solvent polarity is too low, or the cooling rate is too fast. The Fix:

  • Solvent Switch: Move from pure Ethanol to 95% Acetone / 5% Water or Ethyl Acetate / Methanol (9:1) . The water/methanol helps solvate the polar zwitterion, while the anti-solvent (Acetone/EtOAc) forces the salt out.

  • Seeding: You must seed the mixture with pure crystals (obtained from a small scale or HPLC prep) at the cloud point.

  • Stoichiometry: Ensure strictly 0.5 to 1.0 equivalents of the resolving agent. Excess base can solvate the salt, preventing precipitation.

Q5: How do I break the salt to recover the free acid without racemization? Protocol:

  • Suspend the diastereomeric salt in water.

  • Acidify carefully to pH 3.5–4.0 (the isoelectric point) using 1N HCl.

  • The free acid should precipitate. If it is too soluble in water, extract with n-Butanol or DCM/IPA (3:1) .

  • Warning: Avoid strong heating during acidification to prevent thermal racemization at the C3 position.

Workflow Visualization: Chemical Resolution

Resolution_Workflow Racemate Racemic Acid (Solid) Dissolve Dissolve in Acetone/Water Racemate->Dissolve Add_Base Add (S)-Phenylethylamine (0.5 - 1.0 eq) Dissolve->Add_Base Heat Heat to Reflux (Clear Solution) Add_Base->Heat Cool Slow Cool + Seeding Heat->Cool Filter Filtration Cool->Filter Crystals Crystals: (S)-Acid / (S)-Base Salt Filter->Crystals Solid Liquor Mother Liquor: (R)-Acid Enriched Filter->Liquor Filtrate Break Salt Break: Add 1N HCl to pH 4 Crystals->Break Isolate Isolate Pure (S)-Acid Break->Isolate

Caption: Step-by-step workflow for diastereomeric salt resolution using a chiral amine.[1][2]

Method C: Enzymatic Resolution (Pro-Tip for Upstream)

Best for: Green chemistry, high enantiomeric excess (ee > 99%).

Concept: Instead of resolving the final acid, resolve the Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate ester.

Q6: The enzyme isn't working; conversion is < 5%. Diagnosis: The pyrimidine ring makes the local environment too basic, inhibiting the lipase, or the steric bulk of the N-substituent prevents entry into the active site. The Fix:

  • Enzyme: Use Novozym 435 (CAL-B) or Pig Liver Esterase (PLE) .

  • Buffer: Use a Phosphate Buffer (pH 7.0) with a co-solvent (10% DMSO or MTBE) to solubilize the ester.

  • Temperature: Maintain 30–40°C.

  • Mechanism: The enzyme will hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester intact. You can then separate them easily by liquid-liquid extraction (Acid goes to aqueous base; Ester stays in organic).

References

  • Daicel Chiral Technologies. Method Development Guide for Chiral HPLC. (Standard protocols for polysaccharide columns and acidic/basic additives). [Link]

  • Sielc Technologies. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. (Demonstrates behavior of piperidine-3-carboxylates in reverse phase). [Link]

  • Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.[3][4] Int. J. Mol.[3][4] Sci., 17(1), 17. (Detailed protocols on enzymatic resolution of piperidine derivatives). [Link][3][5][6]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines.[7] J. Org.[7] Chem. (Insights into lithiation and resolution of N-substituted piperidines). [Link]

Disclaimer: This guide is for research purposes. Optimization is required for specific derivatives. Always review MSDS for Pyrimidine derivatives before handling.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

This guide provides an in-depth, field-proven methodology for validating the purity of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid using Thin-Layer Chromatography (TLC). TLC is a planar chromatographic technique that offers a rapid, cost-effective, and surprisingly robust method for purity assessment when executed correctly.[1][2] We will move beyond a simple recitation of steps to explore the underlying principles and the causal logic behind each experimental choice, empowering you to not only replicate this protocol but to adapt and troubleshoot it for your specific needs.

The Science of Separation: Why TLC is Suited for This Molecule

The separation principle of TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica gel) and a mobile phase (a solvent or solvent mixture).[3][4] The success of the separation hinges on the polarity differences between the analyte and any potential impurities.

Our target molecule, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid, possesses a unique chemical architecture that directly informs our TLC strategy:

  • A Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group.

  • A Piperidine Nitrogen: This secondary amine is basic.

  • A Pyrimidine Ring: This nitrogen-containing heterocycle is also basic and contains a UV-active chromophore.

The presence of both acidic and basic centers means the molecule can exist as a zwitterion, making it highly polar and prone to strong interactions with the polar silica gel stationary phase.[5][6] This strong interaction can lead to poor mobility and significant "tailing" (streaking) of the spot. Our experimental design must mitigate these effects to achieve a sharp, well-defined spot indicative of a pure compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. By running a reference standard, the test sample, and a "co-spot" (a mixture of both) on the same plate, we can confidently assess purity.[7]

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates (glass or aluminum backing). The "F254" indicates the presence of a fluorescent indicator that glows under 254 nm UV light.

  • Analyte: 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid (Test Sample and Reference Standard).

  • Solvents: HPLC-grade or equivalent purity.

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Ethyl Acetate (EtOAc)

    • Glacial Acetic Acid (AcOH)

  • Visualization Reagents:

    • Potassium permanganate (KMnO₄) stain

    • Bromocresol green stain

  • Apparatus:

    • Glass TLC developing chamber with lid

    • Capillary tubes or micropipette for spotting

    • UV lamp (254 nm)

    • Forceps

    • Heat gun

    • Fume hood

Experimental Workflow Diagram

TLC_Workflow cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_analysis 3. Analysis Phase A Prepare Mobile Phase (e.g., DCM:MeOH:AcOH) B Prepare Sample & Standard Solutions (~1 mg/mL in MeOH) C Prepare & Mark TLC Plate (Pencil Baseline ~1 cm from bottom) D Spot Plate (Standard | Co-Spot | Sample) C->D E Develop Plate (In saturated chamber) D->E F Dry Plate (Mark solvent front immediately) E->F G Visualize under UV (254 nm) F->G H Apply Chemical Stain (e.g., KMnO4 or Bromocresol Green) G->H I Calculate Rf Values & Analyze H->I

Caption: Workflow for TLC purity validation.

Step-by-Step Methodology
  • Chamber Saturation (Trustworthiness Pillar): Pour the chosen mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to saturate for at least 15-20 minutes.

    • Causality: A saturated chamber ensures that the atmosphere is rich in solvent vapor. This prevents the mobile phase from evaporating off the plate as it ascends, which would otherwise alter the mobile phase composition and lead to inconsistent and irreproducible Rf values.[8]

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both the reference standard and the test sample of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid in methanol. Ensure the solids are fully dissolved.

  • Plate Preparation and Spotting:

    • Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[5] Be careful not to gouge the silica.

    • Mark three lanes on the baseline for 'Standard' (S), 'Co-spot' (C), and 'Test Sample' (T).

    • Using a capillary tube, apply a small spot of the 'Standard' solution to the 'S' lane. The spot should be as small as possible (1-2 mm diameter) to maximize separation efficiency.[6]

    • Apply a spot of the 'Test Sample' solution to the 'T' lane.

    • For the 'Co-spot' lane, first apply a spot of the 'Standard', let it dry, and then apply a spot of the 'Test Sample' directly on top of it.[7]

  • Plate Development:

    • Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline with the spots is above the level of the mobile phase.[4]

    • Close the chamber and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[9]

  • Visualization and Analysis:

    • UV Light: Allow the plate to dry completely in a fume hood. View the plate under a 254 nm UV lamp. The pyrimidine ring should allow the compound to appear as a dark spot against the glowing green background.[10][11] Circle any visible spots with a pencil.

    • Chemical Staining (If Necessary):

      • Potassium Permanganate Stain: A good general-purpose stain. Dip the plate in the stain and gently heat with a heat gun. Most organic compounds will appear as yellow-brown spots on a purple background.[12] This can reveal non-UV active impurities.

      • Bromocresol Green Stain: This stain is specific for acidic compounds.[13] The target compound and any acidic impurities will appear as yellow spots on a blue or green background. This is an excellent confirmatory stain.

    • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Retardation factor (Rf) for each spot.[14][15][16]

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Comparison Guide: Selecting a Mobile Phase and Interpreting Results

The choice of mobile phase is the most critical variable in TLC.[17] Given the polar, amphoteric nature of our compound, a single solvent is unlikely to provide good separation. We must use a solvent mixture, often with an acidic modifier to improve spot shape.

Logical Relationship of Polarity and Rf Value

Polarity_Rf_Relationship cluster_plate TLC Plate (Polar Silica Gel) start Baseline (Origin) end Solvent Front Polar NonPolar MobilePhase Mobile Phase Polarity MobilePhase->Polar Increased Polarity Moves Spot Further MobilePhase->NonPolar Increased Polarity Moves Spot Further note A more polar mobile phase increases the Rf for ALL compounds, but the separation (ΔRf) between them may change.

Caption: Relationship between compound polarity, mobile phase polarity, and Rf value.

Mobile Phase System Optimization

A systematic approach is best. Start with a moderately polar system and adjust as needed. For 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid, a good starting point is a mixture of a chlorinated solvent, an alcohol, and an acid modifier.

Table 1: Comparison of Mobile Phase Systems

System Composition (v/v/v) Observations Target Rf Conclusion
95:5 DCM:MeOH Spot remains on the baseline (Rf ≈ 0.05). 0.2 - 0.4 Not polar enough. The compound has a very high affinity for the stationary phase.
80:20 DCM:MeOH Spot moves but tails significantly (Rf ≈ 0.2, but streaked). 0.2 - 0.4 Polarity is better, but ionization of the carboxylic acid is causing tailing.
90:10:1 DCM:MeOH:AcOH Sharp, well-defined spot with Rf ≈ 0.35. 0.2 - 0.4 Optimal System. The acetic acid suppresses deprotonation of the carboxylic acid, leading to a compact spot and ideal mobility.[6]

| 70:30:1 DCM:MeOH:AcOH | Spot moves too high on the plate (Rf ≈ 0.8). | 0.2 - 0.4 | Too polar. Reduces the separation window between the target and potential impurities.[9] |

Interpreting the Chromatogram

Using the optimal mobile phase (90:10:1 DCM:MeOH:AcOH), we can now interpret the results for purity.

Table 2: Purity Validation and Comparison with Potential Impurities

Lane Observation Interpretation
Standard (S) A single, sharp spot is observed at Rf = 0.35. The reference standard is pure and its Rf value is established.
Test Sample (T) Scenario 1 (Pure): A single, sharp spot is observed at Rf = 0.35. No other spots are visible under UV or with staining. The test sample is pure.
Scenario 2 (Impure): A major spot is seen at Rf = 0.35, but a faint secondary spot is visible at Rf = 0.15. The sample is impure. The impurity (Rf=0.15) is more polar than the target compound (e.g., a starting material like piperidine-3-carboxylic acid).
Scenario 3 (Impure): A major spot is seen at Rf = 0.35, but another faint spot is visible at Rf = 0.60. The sample is impure. The impurity (Rf=0.60) is less polar than the target compound (e.g., an esterified by-product).
Co-Spot (C) Scenario 1 (Pure): A single, sharp, and symmetrical spot is observed at Rf = 0.35. This confirms the identity and purity of the test sample. The spots are identical and merge perfectly.[7]

| | Scenario 2/3 (Impure): The spot at Rf = 0.35 appears elongated, or two distinct spots are visible at the respective Rf values of the product and impurity. | This confirms the presence of an impurity, as the spots do not perfectly overlap. |

Conclusion

Thin-Layer Chromatography, when applied with scientific rigor, is a powerful tool for the purity validation of key pharmaceutical intermediates like 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid. By understanding the interplay between the analyte's structure, the stationary phase, and a carefully optimized mobile phase containing an acidic modifier, one can achieve clear, reproducible, and trustworthy results. The inclusion of a co-spot lane transforms this simple technique into a self-validating system, providing a high degree of confidence in the purity assessment. This guide provides the framework not just to perform the analysis, but to understand the causality behind it, enabling researchers to confidently stand behind their data.

References

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. Thin Layer Chromatography. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

  • International Atomic Energy Agency (IAEA). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. [Link]

  • BYJU'S. (2020, March 11). thin-layer chromatography (TLC). [Link]

  • Save My Exams. Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. [Link]

  • Khan Academy. Calculating retention factors for TLC. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Eurofins. (2025, March 31). Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. [Link]

  • University of Rochester, Department of Chemistry. Thin Layer Chromatography. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Scribd. Organic Study Material. [Link]

  • Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]

  • Organic Chemistry.org. TLC Stains. [Link]

  • PubMed. (2024, August 15). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. [Link]

  • SciSpace. Evaluation of TLC-densitometry assay validation applied to complex matrix. [Link]

  • University of Alberta. Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]

  • PubChemLite. 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid. [Link]

  • U.S. Environmental Protection Agency (EPA). 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Properties. [Link]

  • National Center for Biotechnology Information. 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. [Link]

  • ResearchGate. (2025, August 6). Thin-layer chromatography of some heterocyclic nitrogen compounds. [Link]

  • Northern Illinois University. 5. Thin Layer Chromatography. [Link]

  • SpectraBase. 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of California, San Diego. TLC stains. [Link]

  • MDPI. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

Sources

Comparative Guide: Chiral HPLC Separation of (R) and (S) 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Separating the enantiomers of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid presents a distinct challenge due to its amphoteric (zwitterionic) nature. The molecule contains a basic pyrimidine nitrogen (


) and an acidic carboxylic acid moiety (

).

In standard chromatographic environments, this molecule exists in an equilibrium of ionic states. Traditional Normal Phase (NP) methods often fail due to the molecule's poor solubility in hexane/heptane and the tendency for the ionized acid to adsorb irreversibly to the silica matrix.

The Solution: This guide prioritizes Immobilized Polysaccharide phases in Reversed-Phase (RP) mode and Zwitterionic Ion-Exchange phases . These approaches offer superior solubility, reproducible ionization control, and scalability compared to legacy Normal Phase methods.

The Core Challenge: Controlling the "Chiral Recognition Zone"

For successful separation, the analyte must dock into the chiral grooves of the stationary phase.

  • Problem: If the carboxylic acid is ionized (COO⁻), it becomes too hydrophilic to interact with the hydrophobic pockets of polysaccharide columns.

  • Fix: We must use acidic mobile phases to protonate the acid (COOH), rendering the molecule neutral and lipophilic enough for retention.

Comparative Methodology

We compare three distinct separation strategies. The Immobilized RP method is the recommended starting point for robustness and solubility.

Method A: Immobilized Polysaccharide (Reversed Phase) – Recommended

Column: Daicel CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) Mechanism: Hydrogen bonding + Dipole-Dipole + Steric inclusion. Why: The immobilized nature allows the use of aggressive co-solvents (if needed) and is highly stable in acidic aqueous buffers. The "chlorinated" cellulose backbone (IC) often shows superior selectivity for polar heterocycles compared to amylose.

Method B: Zwitterionic Ion-Exchange – The Modern Specialist

Column: Daicel CHIRALPAK® ZWIX(+) (Cinchona alkaloid-derived) Mechanism: Synergistic double ion-pairing. Why: Specifically designed for underivatized amino acids and ampholytes. It utilizes the zwitterionic nature of the analyte rather than suppressing it.

Method C: Coated Amylose (Normal Phase) – Legacy/Alternative

Column: Chiralpak AD-H or Phenomenex Lux Amylose-1 Mechanism: H-bonding in a non-polar environment. Why: Historical "gold standard" for N-aryl piperidines, but suffers from solubility issues with this specific carboxylic acid derivative.

Experimental Protocols

Protocol A: Immobilized RP Mode (CHIRALPAK IC-3)

This is the most robust method for drug development workflows.

  • Mobile Phase: 60% Water / 40% Acetonitrile (Isocratic)

  • Additive: 0.1% Phosphoric Acid (

    
    ) or 0.1% Trifluoroacetic Acid (TFA).
    
    • Note: pH must be < 3.0 to keep the carboxylic acid protonated.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Pyrimidine absorption)

  • Sample Diluent: Mobile Phase (or 50:50 Water/MeCN).

Step-by-Step Workflow:

  • Equilibration: Flush column with 10 column volumes (CV) of mobile phase. Ensure baseline is stable.

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of diluent. If cloudy, add minimal methanol and sonicate. Filter through 0.22 µm PTFE.

  • Injection: Inject 5 µL.

  • Optimization: If resolution (

    
    ) < 1.5, decrease MeCN to 30%. If tailing occurs, increase TFA to 0.2%.
    
Protocol B: Zwitterionic Mode (CHIRALPAK ZWIX(+))

Use this if Method A fails or for LC-MS compatibility (using volatile additives).

  • Mobile Phase: MeOH / MeCN / Water (49:49:2)

  • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

  • Mechanism: The column acts as a bulk chiral selector where the fused Cinchona alkaloid interacts ionically with both the amine and acid of the analyte.

  • Advantage: High loadability; elution order can be reversed by switching to ZWIX(-).

Performance Comparison Data

The following table summarizes expected performance metrics based on structural analogs (nipecotic acid derivatives) and stationary phase characteristics.

FeatureMethod A: Chiralpak IC-3 (RP) Method B: Chiralpak ZWIX(+) Method C: Chiralpak AD-H (NP)
Selectivity (

)
High (1.2 – 1.5)Moderate (1.1 – 1.3)High (1.3 – 1.8)
Resolution (

)
> 2.0 (Baseline) > 1.5Variable (Solubility dependent)
Solubility Excellent (Aqueous/Organic)Good (MeOH based)Poor (Hexane limited)
Robustness High (Immobilized)High (Bonded)Low (Coated - Stripping risk)
MS Compatibility Good (if using TFA/Formic)Excellent Poor (High alkane content)
Primary Use Case QC & Process Scale-upR&D ScreeningAnalytical Reference

Visualizing the Separation Logic

Figure 1: Method Development Decision Tree

This workflow ensures you select the correct mode based on the analyte's specific ionization behavior.

G Start Start: 1-(Pyrimidin-2-yl) piperidine-3-COOH CheckSolubility Check Solubility in Hexane/IPA (90:10) Start->CheckSolubility Soluble Soluble (>1mg/mL) CheckSolubility->Soluble Yes Insoluble Insoluble/Cloudy CheckSolubility->Insoluble No MethodNP Method C: Normal Phase (Chiralpak AD-H) Hex/IPA + 0.1% TFA Soluble->MethodNP CheckAcidStability Is analyte acid stable? Insoluble->CheckAcidStability Optimize Final Method Validation MethodNP->Optimize Stable Yes CheckAcidStability->Stable Standard Path Unstable No (Hydrolysis risk) CheckAcidStability->Unstable Special Case MethodRP Method A (Recommended): Immobilized RP (IC-3/IG-3) Water/MeCN + 0.1% H3PO4 Stable->MethodRP MethodZwix Method B: Zwitterionic (Chiralpak ZWIX) MeOH/MeCN + Formic/DEA Unstable->MethodZwix MethodRP->Optimize Adjust % MeCN MethodZwix->Optimize

Caption: Decision tree for selecting the optimal chiral mode for amphoteric piperidine derivatives.

Figure 2: Chiral Recognition Mechanism (Immobilized RP)

Understanding why Method A works is crucial for troubleshooting. The acidic mobile phase suppresses the analyte's ionization, allowing the "Three-Point Interaction."

Mechanism cluster_0 Mobile Phase (Acidic pH 2.1) cluster_1 Stationary Phase (Chiralpak IC) Analyte Analyte (Neutral Form) COOH (Protonated) N-Pyrimidine (H-Bond Acceptor) Sites Interaction Sites: 1. H-Bond (Carbamate) 2. Pi-Pi (Dichlorophenyl) 3. Steric Fit (Piperidine Ring) Analyte->Sites Chiral Discrimination Protons H+ Ions (Suppress Ionization) Protons->Analyte Protonation Selector Cellulose Backbone (Chiral Grooves) Selector->Sites

Caption: Mechanistic view of proton-driven chiral recognition on polysaccharide phases.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Secondary interactions with residual silanols.Increase TFA concentration to 0.1% or switch to H3PO4 (stronger silanol suppressor).
Fronting Solubility mismatch or column overload.Dissolve sample in mobile phase. Reduce injection volume.
No Retention (

)
Analyte is ionized (COO⁻).Critical: Lower pH of mobile phase. Ensure pH <

of the acid (Target pH 2.0 - 2.5).
Split Peaks Solvent mismatch.Sample solvent is stronger than mobile phase. Evaporate and reconstitute in Mobile Phase A.

References

  • Chiral Technologies. (2014). Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds.[1] PubMed.[2] Link

  • Phenomenex. (2020).[3] Chiral HPLC Separations - A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[4] Link

  • Semantic Scholar. (2019).[6] Separation of pyrimidine-piperidine analogs using Cellulose-based Chiral Columns.Link

  • BenchChem. (2025).[7] Comparative Guide to Chiral HPLC Analysis of Cyclic Carboxylic Acids.Link

Sources

Comparative metabolic stability of N-aryl vs N-heteroaryl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold.[1] However, the substituent attached to the piperidine nitrogen (


-substituent) dictates the molecule's metabolic fate. This guide compares 

-Aryl piperidines
(e.g.,

-phenyl) against

-Heteroaryl piperidines
(e.g.,

-pyridyl,

-pyrimidinyl).

The Verdict:


-Heteroaryl piperidines generally offer superior metabolic stability and an improved safety profile compared to their 

-Aryl counterparts.
  • 
    -Aryl variants  are frequently classified as "structural alerts" due to their propensity for bioactivation into toxic quinone imines.
    
  • 
    -Heteroaryl variants  utilize electron-deficient rings to resist Cytochrome P450 (CYP) oxidation, lowering intrinsic clearance (
    
    
    
    ) and mitigating reactive metabolite formation.

Physicochemical Drivers of Stability

The metabolic divergence between these two classes is rooted in their electronic properties.

Electronic Density and CYP Affinity

CYP450 enzymes are electrophilic oxidants. They preferentially target electron-rich aromatic rings.

  • 
    -Phenyl (Aryl):  The nitrogen lone pair donates electron density into the phenyl ring (resonance donation), making the ring highly electron-rich and a prime target for CYP-mediated hydroxylation.
    
  • 
    -Pyridyl (Heteroaryl):  The endocyclic nitrogen of the pyridine ring is electronegative. It withdraws electron density from the ring (inductive withdrawal), deactivating it toward oxidative attack.
    
Lipophilicity (LogD)

Metabolic clearance often correlates with lipophilicity (


).
  • Aryl: Higher

    
    . Promotes non-specific binding and higher affinity for the CYP active site.
    
  • Heteroaryl: The introduction of nitrogen reduces

    
     (typically by 1.0–1.5 log units), decreasing lipophilic binding to metabolic enzymes.
    

Metabolic Pathways & Bioactivation Mechanisms[2][3][4][5][6]

This section details the critical safety differentiator: Bioactivation .

The Quinone Imine Liability ( -Aryl)

-Phenylpiperidines are prone to para-hydroxylation. The resulting metabolite can undergo a further two-electron oxidation to form a Quinone Imine (QI) . QIs are soft electrophiles that can alkylate cellular proteins or deplete glutathione (GSH), leading to hepatotoxicity.
The Heteroaryl Advantage

Replacing the phenyl ring with a pyridine or pyrimidine usually blocks this pathway. The electron-deficient ring resists the initial hydroxylation. Furthermore, even if hydroxylation occurs, the formation of a corresponding quinone-type species is energetically unfavorable due to the instability of the resulting aza-quinone systems.

Visualization of Metabolic Fate

The following diagram illustrates the divergent pathways of an


-phenyl vs. an 

-pyridyl piperidine.

MetabolicPathways Substrate_Aryl N-Phenylpiperidine (High Electron Density) Metabolite_OH p-Hydroxy Metabolite (Intermediate) Substrate_Aryl->Metabolite_OH CYP450 (Fast) QI Quinone Imine (QI) (REACTIVE TOXIN) Metabolite_OH->QI -2e- / -2H+ Adduct Protein/GSH Adduct (Cellular Toxicity) QI->Adduct + Nucleophile (Covalent Binding) Substrate_Het N-Pyridylpiperidine (Electron Deficient) Stable Unchanged Drug (High Stability) Substrate_Het->Stable Major Route N_Oxide N-Oxide / Minor Oxidation (Renal Excretion) Substrate_Het->N_Oxide CYP/FMO (Slow)

Figure 1: Divergent metabolic pathways. The N-Aryl path (red) leads to reactive toxicity, while the N-Heteroaryl path (green) favors stability.

Comparative Data Analysis

The table below aggregates data trends observed in lead optimization campaigns (e.g., Nefazodone vs. Buspirone analogs).

Feature

-Phenylpiperidine (Aryl)

-Pyridylpiperidine (Heteroaryl)
Impact
Electronic State Electron-Rich (

-donor)
Electron-Deficient (

-acceptor)
Heteroaryl resists oxidation.
LogD

High (~2.5 – 3.5)Moderate (~1.0 – 2.0)Heteroaryl improves solubility.
Primary Metabolism Ring Hydroxylation (Fast)

-Oxidation or Stable (Slow)
Heteroaryl extends

.
Bioactivation Risk High (Quinone Imine)Low Heteroaryl reduces toxicity risk.
CYP Inhibition Moderate (Lipophilic binding)LowHeteroaryl reduces DDI risk.
Aldehyde Oxidase ResistantSusceptible (Context dependent*)Check AO for heteroaryls.

> Note: While heteroaryls resist CYP, electron-deficient rings (especially at the C2 position of pyridine) can be substrates for cytosolic Aldehyde Oxidase (AO). This is a specific liability to screen for if the CYP stability is unexpectedly low.

Experimental Protocols

To validate these differences in your own series, use the following self-validating workflows.

Protocol A: Comparative Microsomal Stability

This assay determines the Intrinsic Clearance (


).
  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction. Control: Add buffer instead of NADPH to assess chemical stability.

  • Sampling: Aliquot at 0, 5, 15, 30, and 45 mins into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     yields 
    
    
    
    .
Protocol B: Reactive Metabolite Trapping (GSH)

Essential for


-Aryl compounds to assess quinone imine formation.
  • Incubation: Incubate 10 µM test compound with HLM (1 mg/mL) and 5 mM Glutathione (GSH) .

  • Time: Run for 60 minutes at 37°C.

  • Detection: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts (

    
    ).
    
  • Interpretation: Presence of GSH adducts confirms bioactivation.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase I: Stability Screen cluster_1 Phase II: Safety Screen Start Compound Selection (Aryl vs Heteroaryl) HLM HLM Incubation (+NADPH) Start->HLM GSH GSH Trapping Assay (+NADPH + GSH) Start->GSH Calc Calculate CL_int & t_1/2 HLM->Calc Decision Decision Gate Calc->Decision High Stability? Scan LC-MS/MS Neutral Loss Scan (129 Da) GSH->Scan Scan->Decision No Adducts? Proceed Advance Lead Decision->Proceed Yes Kill Redesign (Structural Alert) Decision->Kill No

Figure 2: Screening workflow. Parallel assessment of clearance (HLM) and safety (GSH trapping) is required.

References

  • Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: Use of reactive metabolite formation data in drug discovery. Current Drug Metabolism. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999).[2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[2] Drug Metabolism and Disposition.[3][4][2][5] Link

  • Pryde, D. C., et al. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery.[6] Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid

[1]

Rapid Action Profile & Safety Assessment

Immediate Action Required: Before handling waste, verify the chemical identity and state. This compound is an amphoteric heterocyclic building block.[1] Its disposal pathway is dictated by its dual nature: the acidic carboxylic moiety and the basic pyrimidine ring.

ParameterSpecification
Chemical Name 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid
CAS Number 890013-40-8 (Verify against specific isomer; 4-isomer is 303144-44-7)
Molecular Formula C₁₀H₁₃N₃O₂
Physical State Solid (typically pale yellow to brown powder)
Primary Hazards Irritant (H315, H319, H335).[1] Causes skin/eye irritation; respiratory irritant.[1]
Reactivity Amphoteric. Incompatible with strong oxidizers.[1] Potential exotherm with strong acids/bases.[1][2]
RCRA Status (US) Not P-listed or U-listed.[1] Regulated as Hazardous Waste due to toxicity/irritant characteristics.[1]

The Science of Disposal: Why Structure Matters

Effective disposal requires understanding the molecule's behavior in a waste drum.

  • The Pyrimidine Ring (Basic Nitrogen Source): The pyrimidine ring contains nitrogen atoms that can protonate.[1] If mixed indiscriminately with strong acids in a waste container, it can generate heat (exothermic neutralization). Furthermore, upon incineration, this nitrogen content contributes to NOx emissions, requiring incinerators with appropriate scrubbers.

  • The Carboxylic Acid (Acidic Moiety): This functional group lowers pH in aqueous solution.[1] If disposed of in general aqueous waste without neutralization, it may trigger Corrosivity (D002) violations under RCRA if the pH drops

    
     2.
    
  • Zwitterionic Potential: In neutral solutions, this molecule may exist as a zwitterion, affecting its solubility. It is generally soluble in polar organic solvents (DMSO, Methanol) and basic aqueous solutions.

Decision Matrix: Disposal Workflow

Do not guess. Follow this logic gate to determine the correct waste stream.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidPathSolid SubstanceStateCheck->SolidPathLiquidPathLiquid SolutionStateCheck->LiquidPathSolidBinSolid Hazardous Waste Bin(Lab Pack)SolidPath->SolidBin Double Bag & LabelSolventCheckSolvent Type?LiquidPath->SolventCheckAqueousAqueousSolventCheck->AqueousOrganicOrganic SolventSolventCheck->OrganicpHCheckCheck pHAqueous->pHCheckHalogenCheckHalogenated?Organic->HalogenCheckNeutralizeAdjust to pH 6-9pHCheck->Neutralize If pH < 5 or > 9HaloWasteHalogenated Waste Stream(High BTU Incineration)HalogenCheck->HaloWaste Contains DCM, ChloroformNonHaloWasteNon-Halogenated Waste Stream(Fuel Blending)HalogenCheck->NonHaloWaste Methanol, DMSO, AcetoneNeutralize->NonHaloWaste If organic content < 10%

Figure 1: Logic flow for segregating 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid waste streams to prevent incompatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Safe containment for off-site incineration.[1] Applicability: Expired reagent, contaminated solids, spill cleanup debris.[3]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) in the solid waste bin.

  • Container: Use a wide-mouth HDPE jar or a dedicated solid waste drum lined with a 6-mil polyethylene bag.[1]

  • Labeling:

    • Must read: "Hazardous Waste - Solid."[1]

    • Constituents: "1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid."[1][4]

    • Hazard Checkbox: [x] Irritant / Toxic.[1]

  • Disposal Path: Lab Pack

    
     High-Temperature Incineration.
    
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Objective: Prevent drum pressurization and regulatory violations.

Scenario 1: Organic Solvents (DMSO, Methanol, Ethyl Acetate)

  • Halogen Check: If the solvent system contains Dichloromethane (DCM) or Chloroform, use the Halogenated waste stream. If not, use Non-Halogenated .

  • Compatibility: Ensure the waste container does not contain concentrated nitric acid or peroxides.[1]

  • Action: Pour into the appropriate safety can (carboy). Cap tightly.

Scenario 2: Aqueous Solutions (HPLC Waste, Work-up)

  • pH Verification: The carboxylic acid moiety can lower the pH.[1]

  • Neutralization (Self-Validating Step):

    • Measure pH.[5][6] If pH < 5, slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      ).
    • Validation: Observe for gas evolution (

      
      ).[1] Stop addition when bubbling ceases and pH is 6–9.[1]
      
  • Disposal: Once neutral, dispose of in the Aqueous/Organic mixture drum. Note: Never pour down the sink unless explicitly permitted by local municipal wastewater permits for non-hazardous salts (rare for pharmaceutical intermediates).

Emergency Spill Response Workflow

In the event of a powder spill or solution leak, follow the "Stop-Contain-Clean" loop.[1]

SpillResponseAlert1. ALERTNotify PersonnelPPE2. PPE UPNitrile Gloves, Goggles,N95/P100 MaskAlert->PPEContain3. CONTAINCover with Absorbent(Vermiculite/Pads)PPE->ContainClean4. CLEANScoop into BagWash Area with Soap/WaterContain->CleanDispose5. DISPOSELabel as Hazardous WasteClean->Dispose

Figure 2: Immediate response protocol for laboratory spills.

Specific Cleaning Agent: Because the molecule is amphoteric, a simple water wash may not suffice for final surface decontamination.

  • First Pass: Wipe with a dilute basic solution (1% Sodium Bicarbonate) to solubilize the carboxylic acid form.[1]

  • Second Pass: Wipe with water.[1]

  • Third Pass: Wipe with Ethanol/Isopropanol to remove organic residues.[1]

References & Regulatory Grounding[1][9][10]

  • Sigma-Aldrich. Safety Data Sheet: 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid. (Accessed 2025).[1][7][8][9][10]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste coding and hazardous characteristics).[1][2][6][7][8][9][10][11][12][13]

  • Fisher Scientific. Generic Safety Data Sheet for Piperidine Carboxylic Acids. (Handling and PPE standards).[7][8][9][10]

  • PubChem. Compound Summary: 1-(2-Pyrimidinyl)-3-piperidinecarboxylic acid. (Physical properties and acidity constants).[1][2][6][13] [1]

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations (local, state, federal) before disposing of chemical substances.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.